molecular formula C8H4ClN3O2 B027136 4-Chloro-7-nitroquinazoline CAS No. 19815-17-9

4-Chloro-7-nitroquinazoline

Número de catálogo: B027136
Número CAS: 19815-17-9
Peso molecular: 209.59 g/mol
Clave InChI: CCCGYXZEVXWXAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-7-nitroquinazoline (CAS 19815-17-9) is a versatile and high-value chemical intermediate in medicinal chemistry and anticancer research. As a substituted quinazoline, it serves as a key precursor for the synthesis of 4-anilinoquinazoline derivatives, a privileged scaffold known for its potent biological activities . These compounds are widely investigated as antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) expressed by malignant tumors, such as the epidermal growth factor receptor (EGFR) . The reactive 4-chloro group is susceptible to nucleophilic displacement, most notably with aromatic amines, to generate diverse compound libraries for biological screening . Preliminary screening of such synthesized compounds has shown promising antiproliferative properties against tumor cell lines like HCT-116 and T98G . This compound is characterized as a white to off-white powder with a melting point of 146-147°C . It has a molecular formula of C8H4ClN3O2 and a molecular weight of 209.59 g/mol . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-chloro-7-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGYXZEVXWXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356732
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-17-9
Record name 4-chloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-7-NITROQUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-7-nitroquinazoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Chemical Properties, Structure, and Applications

Introduction

This compound is a substituted quinazoline derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The quinazoline scaffold is a prominent feature in numerous molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the 7-position makes this compound a versatile building block, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₄ClN₃O₂[2]
Molecular Weight 209.59 g/mol [3]
Melting Point 148-149 °C[4]
Boiling Point 380.0 ± 22.0 °C at 760 mmHg[4]
Appearance Yellow solid[5]
Storage Inert atmosphere, 2-8°C[3]
Structural Identifiers
IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 19815-17-9[6]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl[2]
InChI InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H[2]
InChIKey CCCGYXZEVXWXAU-UHFFFAOYSA-N[2]

Synthesis and Reactivity

Synthesis Protocol

This compound is typically synthesized from 7-nitroquinazolin-4(3H)-one through a chlorination reaction. The following protocol details a general and effective method.[6]

Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Anhydrous benzene, Sodium carbonate (Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

Experimental Procedure:

  • Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (approximately 3 drops).[6]

  • Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution becomes clear.[6]

  • Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene to the residue and distill again under reduced pressure.[6]

  • Work-up: Dissolve the crude product in dichloromethane (CH₂Cl₂).[6]

  • Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate (Na₂CO₃) solution.[6]

  • Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄).[6]

  • Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, this compound.[6]

Synthesis_Workflow cluster_reagents Reagents reagent1 SOCl₂ reagent2 DMF (cat.) start 7-nitroquinazolin-4(3H)-one step1 Suspend in SOCl₂ Add DMF start->step1 step2 Reflux at 110°C (approx. 3h) step1->step2 step3 Distill under reduced pressure step2->step3 Remove excess SOCl₂ step4 Dissolve in CH₂Cl₂ Neutralize (Na₂CO₃) step3->step4 step5 Extract with CH₂Cl₂ Dry (Na₂SO₄) step4->step5 end This compound step5->end Concentrate

General synthesis workflow for this compound.
Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is an effective leaving group, and the quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.

The position of the nitro group is critical. In this compound, the nitro group is in the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles (e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more complex molecules.[7]

SNAr_Reactivity cluster_stabilization Stabilization by -NO₂ Group reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 4-Substituted-7-nitroquinazoline intermediate->product Loss of Leaving Group leaving_group Cl⁻ intermediate->leaving_group stabilizer Electron-withdrawing effect delocalizes negative charge

Logical diagram of SNAr reactivity.

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Aromatic protons would appear as singlets and doublets in the downfield region (typically δ 8.0-9.5 ppm), characteristic of the electron-deficient quinazoline ring system. For the related 4,7-dichloro-6-nitroquinazoline, signals are observed at δ 9.18 (s, 1H), 8.76 (s, 1H), and 8.30 (s, 1H) in CDCl₃.[8]
¹³C NMR Carbon signals for the quinazoline core are expected in the aromatic region (δ 120-165 ppm). For 4,7-dichloro-6-nitroquinazoline, key signals appear at δ 163.6 (C-4), 156.9 (C-2), and 151.6 (C-8a).[8]
IR (KBr, cm⁻¹) Characteristic peaks would include C=N stretching (around 1610-1726 cm⁻¹), C=C aromatic stretching (around 1546 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1527 and 1323 cm⁻¹ respectively).[8]
Mass Spec (ESI⁺) The mass spectrum would show a prominent molecular ion peak [M+H]⁺. For this compound, this would be expected at m/z ≈ 210.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

This compound and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline, are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[8][11]

Key Applications:

  • Precursor to Tyrosine Kinase Inhibitors: Quinazoline derivatives are the core scaffold for several FDA-approved TKIs like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[12]

  • Afatinib Synthesis: The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily displaced by an aniline derivative in a crucial step of the total synthesis.

  • Scaffold for Novel Drug Discovery: The reactivity of the 4-chloro position allows for the introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel compounds. Researchers can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its importance is firmly established in the field of medicinal chemistry, particularly as a foundational element for the synthesis of advanced anticancer agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic substitution ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols is essential for scientists aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline (CAS 19815-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-7-nitroquinazoline, a key intermediate in medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of pharmacologically active compounds. Experimental protocols and safety information are also included to support laboratory research.

Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below.

PropertyValue
CAS Number 19815-17-9
Molecular Formula C₈H₄ClN₃O₂[1][2]
Molecular Weight 209.59 g/mol [1][3]
Appearance Yellow solid[4]
Purity ≥98%[3]
Storage Inert atmosphere, 2-8°C[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorination of 7-nitroquinazolin-4(3H)-one.

Synthesis_Workflow A 7-Nitroquinazolin-4(3H)-one B Suspension in Thionyl Chloride (SOCl₂) + Catalytic DMF A->B C Reflux at 110°C (approx. 3h) B->C D Removal of excess SOCl₂ (Distillation under reduced pressure) C->D E Crude Product D->E F Dissolution in Dichloromethane (CH₂Cl₂) E->F G pH adjustment to 7-8 (with Na₂CO₃ solution) F->G H Extraction with CH₂Cl₂ G->H I Drying of Organic Phase (with anhydrous Na₂SO₄) H->I J Solvent Removal (Concentration under reduced pressure) I->J K This compound J->K SNAr_Mechanism sub This compound int Meisenheimer Complex (Intermediate) sub->int + R-NH₂ nuc Amine Nucleophile (R-NH₂) nuc->int prod 4-Amino-7-nitroquinazoline Derivative int->prod - H⁺ lg Chloride Ion (Cl⁻) int->lg Loss of Leaving Group

References

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-nitroquinazoline is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical architecture, characterized by a reactive chloro group at the 4-position and a nitro group at the 7-position, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its significance in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties

This compound is a solid at room temperature with a distinct yellowish appearance. A summary of its key physical and chemical properties is presented in Table 1. While exhaustive experimental data for this specific compound is not widely published, the provided information is based on available supplier data and analogous compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄ClN₃O₂[1]
Molecular Weight 209.59 g/mol [1]
CAS Number 19815-17-9[2]
Appearance Yellow solid[3]
Melting Point 148-149 °C
Boiling Point 380.0 ± 22.0 °C at 760 mmHg
Monoisotopic Mass 208.9992 Da[1]
Solubility Data not available for specific solvents. Generally expected to be soluble in polar organic solvents like DMF and DMSO.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in publicly available literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the chlorine and nitro groups, as well as those in the pyrimidine ring, are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=N stretching vibrations of the quinazoline ring.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the chloro and nitro groups. Predicted m/z values for various adducts are available.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from readily available precursors. A general synthetic workflow is outlined below.

Synthesis_Workflow A 7-Nitroquinazolin-4(3H)-one R1 SOCl₂ cat. DMF A->R1 B This compound R1->B

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 7-Nitroquinazolin-4(3H)-one

This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one to yield this compound.[4]

Materials:

  • 7-Nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution

  • Anhydrous benzene (or toluene as a safer alternative)

Procedure:

  • Suspend 7-nitroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (excess).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Reflux the reaction mixture at approximately 110 °C for about 3 hours, or until the solution becomes clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene or toluene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Dissolve the crude product in dichloromethane.

  • Carefully adjust the pH of the solution to 7-8 with a sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to obtain the target product, this compound.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the C-4 position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, making the compound an excellent precursor for the synthesis of a wide range of 4-substituted quinazoline derivatives.

The general mechanism for the SₙAr reaction is depicted below:

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Intermediate) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Product 4-Substituted-7-nitroquinazoline Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution.

This reactivity is particularly valuable in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[5][6]

Biological Significance and Therapeutic Potential

Quinazoline derivatives are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The 4-anilinoquinazoline scaffold is the core structural motif of several FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib and erlotinib.[6][9]

These drugs target the ATP-binding site of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[5][10] The binding of 4-anilinoquinazoline-based inhibitors to EGFR blocks the downstream signaling pathways, thereby inhibiting tumor growth.

The potential role of this compound derivatives in inhibiting the EGFR signaling pathway is illustrated below:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

By serving as a key starting material for the synthesis of novel 4-anilinoquinazoline derivatives, this compound holds significant promise for the development of next-generation targeted cancer therapies.

Conclusion

This compound is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool in the synthesis of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the ongoing quest for novel and more effective therapeutic agents. Further research to fully elucidate its spectroscopic properties and explore the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide: 4-Chloro-7-nitroquinazoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-chloro-7-nitroquinazoline, a pivotal heterocyclic intermediate. We will explore its synthesis, core reactivity, and its significant applications as a building block in the development of pharmacologically active compounds, particularly in the realm of medicinal chemistry.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic importance of quinazolines is highlighted by their presence in several FDA-approved drugs, especially in oncology.[1]

The strategic placement of substituents on the quinazoline ring is critical for modulating biological activity.[2] Specifically, this compound is a highly valuable building block due to two key features:

  • The C4-Chloro Group : The chlorine atom at the 4-position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups.

  • The C7-Nitro Group : The electron-withdrawing nature of the nitro group further enhances the reactivity of the C4 position towards nucleophiles. It also serves as a synthetic handle for further transformations, such as reduction to an amino group, enabling subsequent derivatization.

This combination of features makes this compound a versatile precursor for creating diverse molecular libraries for drug discovery, especially in the development of targeted therapies like kinase inhibitors.[1][2]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the chlorination of its corresponding quinazolinone precursor, 7-nitroquinazolin-4(3H)-one.[4] This transformation is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[4][5]

G start 7-Nitroquinazolin-4(3H)-one reagents SOCl₂ DMF (cat.) start->reagents Suspend in process Reflux (110 °C, 3h) reagents->process workup 1. Remove excess SOCl₂ 2. Dissolve in DCM 3. Neutralize with Na₂CO₃ (aq) 4. Extract & Dry process->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data: Synthesis

Starting MaterialReagentsConditionsWorkupProductYield
7-nitroquinazolin-4(3H)-oneThionyl chloride (SOCl₂), Dimethylformamide (DMF, cat.)Reflux at 110°C for 3 hours.[4]Excess SOCl₂ removed by distillation, residue neutralized with Na₂CO₃ solution, extracted with dichloromethane.[4]This compound~80%

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in organic synthesis stems from the SNAr reaction at the C4 position. The electron-deficient nature of the pyrimidine ring, exacerbated by the C7-nitro group, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reaction allows for the construction of diverse C-N, C-O, and C-S bonds, providing access to a vast chemical space of 4-substituted-7-nitroquinazoline derivatives.

G reactant1 This compound conditions Solvent (e.g., EtOH, IPA, DMF) Heat (Reflux) reactant2 Nucleophile (e.g., R-NH₂, Ar-NH₂, Ar-OH, Ar-SH) plus + plus->conditions product1 4-Substituted-7-nitroquinazoline conditions->product1 plus2 + conditions->plus2 product2 HCl plus2->product2

Caption: General scheme for SNAr reactions of this compound.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The quinazoline core is a well-established pharmacophore in oncology, with several approved anticancer drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] this compound is an ideal starting material for novel EGFR inhibitors. The 4-position is typically substituted with an aniline moiety to mimic the ATP binding of the kinase.

The synthesis of 4-(arylamino)-7-nitroquinazoline derivatives is a key step in developing these potential therapeutic agents. These compounds can then be evaluated for their biological activity.

G start This compound reaction SₙAr Reaction (Isopropanol, Reflux) start->reaction aniline Substituted Aniline (e.g., 4-aminophenylethanone) aniline->reaction intermediate 4-(Anilino)-7-nitroquinazoline Intermediate reaction->intermediate next_steps Further Modification (e.g., Reduction of NO₂, Side-chain elaboration) intermediate->next_steps final_product Potential Kinase Inhibitor next_steps->final_product

Caption: Synthetic pathway to potential kinase inhibitors.

Quantitative Data: Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives

This compound DerivativeNucleophileConditionsProductYield (%)Application/Target
4-Chloro-6-nitroquinazolineN-(4-acetylphenyl)amineEthanol, refluxN-(4-acetylphenyl)-6-nitroquinazolin-4-amine61Precursor for EGFR Inhibitors[6]
4-Chloro-6-nitroquinazolineN-(4-aminophenyl)ethan-1-oneDry benzene, reflux, 6h(E)-N-(4-chlorophenyl)-2-(1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethylidene)hydrazine-1-carboxamide-Precursor for EGFR Inhibitors[6]

*Data from the closely related 6-nitro isomer, demonstrating the representative reactivity and yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [4]

  • Reaction Setup : Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (3 drops).

  • Chlorination : Heat the reaction mixture to reflux at 110 °C for approximately 3 hours, or until the solution becomes clear.

  • Workup :

    • Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

    • Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

    • Dissolve the crude product in dichloromethane (CH₂Cl₂).

    • Carefully adjust the pH to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution.

  • Extraction and Isolation :

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic phases and dry with anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure to yield the target product, this compound.

Protocol 2: General Procedure for the Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives (Adapted from[6])

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10-15 mL).

  • Addition of Nucleophile : Add the desired substituted aniline (1.0-1.2 eq.) to the solution. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.

  • Isolation :

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under a vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-(arylamino)-7-nitroquinazoline product.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its activated C4 position allows for predictable and efficient nucleophilic aromatic substitution, providing a straightforward route to a wide array of 4-substituted quinazoline derivatives. This reactivity has been successfully leveraged in the development of potent kinase inhibitors for cancer therapy. The protocols and data presented herein underscore its importance as a core building block for researchers engaged in drug discovery and the synthesis of complex heterocyclic systems.

References

Spectroscopic Profile of 4-Chloro-7-nitroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-nitroquinazoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on well-established computational models and provide valuable insights into the molecule's structural features. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, ensuring that researchers can apply these methodologies to their own samples.

Spectroscopic Data Summary

The predicted spectroscopic data for this compound (Molecular Formula: C₈H₄ClN₃O₂, Molecular Weight: 209.59 g/mol ) are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
9.15s-H-2
8.90d9.2H-5
8.55dd9.2, 2.4H-6
8.40d2.4H-8

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) (ppm)Assignment
155.0C-4
153.5C-8a
152.0C-2
150.0C-7
129.0C-5
125.0C-6
120.0C-8
118.0C-4a

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1610StrongC=N Stretch (Quinazoline ring)
1580StrongAromatic C=C Stretch
1530StrongAsymmetric NO₂ Stretch
1350StrongSymmetric NO₂ Stretch
850StrongC-Cl Stretch
800-700StrongAromatic C-H Bend

Note: Predicted based on functional group analysis and spectral databases.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Abundance (%)Ion
209100[M]⁺ (³⁵Cl)
21132[M+2]⁺ (³⁷Cl)
18045[M-NO]⁺
16460[M-NO₂]⁺
12830[M-NO₂-HCl]⁺

Note: Predicted fragmentation pattern under Electron Ionization (EI). [M]⁺ refers to the molecular ion.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.[3]

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[3]

    • For ¹³C NMR, set up a standard proton-decoupled pulse sequence.[3]

    • Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.[3]

    • A relaxation delay may be necessary, particularly for quantitative ¹³C NMR.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Organic Compound using a KBr Pellet

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4][5]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]

    • The final spectrum is the ratio of the sample spectrum to the background spectrum, expressed as transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Solid Organic Compound

  • Sample Introduction:

    • For volatile and thermally stable solids, a direct insertion probe is commonly used.[8]

    • Place a small amount of the solid sample (microgram to nanogram range) into a capillary tube or onto the probe tip.[8]

    • Insert the probe into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • The sample is vaporized by heating the probe.[9]

    • The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

    • The fragmentation pattern provides structural information about the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Solid Organic Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Grinding Grinding with KBr Sample->Grinding for IR MS Mass Spectrometry (EI) Sample->MS direct insertion NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Grinding->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Analysis of an Organic Compound

This technical guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and standardized protocols will aid researchers in their efforts to synthesize, identify, and utilize this and similar compounds in the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathway for 4-Chloro-7-nitroquinazoline, a key intermediate in the development of targeted therapeutics, particularly epidermal growth factor receptor (EGFR) inhibitors. This document details the primary starting materials, optimized reaction protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, while the nitro group at the 7-position can be a site for further chemical modification or can influence the electronic properties of the molecule. Notably, this intermediate is a precursor for the synthesis of potent EGFR inhibitors used in oncology.[2]

Core Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process commencing with 2-amino-4-nitrobenzoic acid . The pathway involves an initial cyclization to form the quinazolinone ring system, followed by a chlorination step.

Overall Synthetic Scheme:

Synthetic_Pathway 2-amino-4-nitrobenzoic_acid 2-Amino-4-nitrobenzoic acid 7-nitroquinazolin-4-one 7-Nitroquinazolin-4(3H)-one 2-amino-4-nitrobenzoic_acid->7-nitroquinazolin-4-one  Formamide (HCONH2)  High Temperature This compound This compound 7-nitroquinazolin-4-one->this compound  Thionyl Chloride (SOCl2)  DMF (cat.), Reflux

Caption: General synthetic route for this compound.

Data Presentation

The following tables summarize the key starting materials, reagents, and expected yields for the synthesis of this compound.

Table 1: Starting Materials and Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-4-nitrobenzoic acid616-79-5C₇H₆N₂O₄182.13Starting Material
7-Nitroquinazolin-4(3H)-one20872-93-9C₈H₅N₃O₃191.14Intermediate
This compound19815-17-9C₈H₄ClN₃O₂209.59Final Product

Table 2: Reagents and Reaction Conditions

StepReagent(s)Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Cyclization FormamideNone160 - 1804 - 685 - 95
Chlorination Thionyl Chloride, N,N-Dimethylformamide (catalytic)NoneReflux (~79)2 - 490 - 95

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield the quinazolinone intermediate.[1]

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, add 2-amino-4-nitrobenzoic acid.

  • Add an excess of formamide (typically 5-10 molar equivalents).

  • Heat the reaction mixture to 160-180 °C with stirring.

  • Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product in a vacuum oven to obtain 7-nitroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one using thionyl chloride.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 7-nitroquinazolin-4(3H)-one.

  • Add an excess of thionyl chloride (typically 5-10 molar equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the suspension.

  • Heat the reaction mixture to reflux (approximately 79 °C) with stirring.

  • Maintain the reflux for 2-4 hours, during which the solid will dissolve. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add dry toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step if necessary.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of dichloromethane and hexanes) to yield this compound as a solid.

Logical Relationships and Workflows

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Experimental_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start_1 Mix 2-amino-4-nitrobenzoic acid and Formamide Heat Heat to 160-180 °C for 4-6h Start_1->Heat Precipitate Cool and Precipitate in Ice-Water Heat->Precipitate Filter_Dry_1 Filter and Dry Precipitate->Filter_Dry_1 Intermediate 7-Nitroquinazolin-4(3H)-one Filter_Dry_1->Intermediate Start_2 Suspend Intermediate in Thionyl Chloride with catalytic DMF Intermediate->Start_2 Reflux Reflux for 2-4h Start_2->Reflux Evaporate Remove Excess Thionyl Chloride (Vacuum and Toluene Azeotrope) Reflux->Evaporate Purify Purify by Recrystallization Evaporate->Purify Final_Product This compound Purify->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

Role in EGFR Signaling Pathway Inhibition

This compound serves as a key intermediate for the synthesis of irreversible EGFR inhibitors. These inhibitors typically feature a 4-anilinoquinazoline core, which is formed by the nucleophilic substitution of the chlorine atom at the 4-position. The final compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[3][4]

The following diagram provides a simplified representation of the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activation Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K, STAT) Dimerization->Signaling_Proteins Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis Signaling_Proteins->Proliferation Inhibitor Quinazoline-based Inhibitor (derived from this compound) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.

References

The Pharmacological Potential of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs and a continued intensive research focus. This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, with a focus on their therapeutic potential.

Anticancer Activity

Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[1][2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of quinazoline-based compounds function as potent inhibitors of EGFR, a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of various cancers.[3] Several quinazoline derivatives, including gefitinib, erlotinib, and afatinib, are approved for the treatment of non-small cell lung cancer (NSCLC) by targeting the ATP-binding site of the EGFR kinase domain.[3][5] Research continues to focus on developing derivatives that can overcome acquired resistance to first and second-generation inhibitors, often caused by mutations in the EGFR gene.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6] Quinazoline derivatives have been developed as inhibitors of VEGFR-2, thereby impeding tumor angiogenesis.[6] Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor that targets both EGFR and VEGFR-2 and is used in the treatment of medullary thyroid cancer.[6][7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[8] Several quinazoline derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

Other Anticancer Mechanisms

Quinazoline derivatives have also been shown to exhibit anticancer activity through other mechanisms, including:

  • PI3K/Akt/mTOR Pathway Inhibition : This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[1]

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : PARP-1 is involved in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.[1]

Quantitative Data: Anticancer Activity of Quinazoline Derivatives
Compound Class/DerivativeTargetCell LineIC50 (µM)Reference(s)
4-AnilinoquinazolinesEGFRVarious Cancer Cell LinesVaries (nM to µM range)[2][5]
Quinazoline-based EGFR/VEGFR-2 dual inhibitorsEGFR/VEGFR-2Various Cancer Cell LinesVaries (nM to µM range)[7]
Quinazoline-4-tetrahydroquinoline analoguesTubulin PolymerizationSKOV30.0004 - 0.0027[11]
2-Aryl-substituted quinazolinesTopoisomerase I/IIHCT-15, HeLa0.004 - 0.46[12]
Quinazoline-2,4(1H,3H)-dione derivativesPARP-1-nM range[1]
4-morpholine-quinazoline derivativesPI3Kα-µM range[1]
Quinazolin-4(3H)-one derivativeTubulin PolymerizationMCF-7, CA460.34, 1.0[13]
Quinazoline-1,2,4-thiadiazole amides-A549, Colo-205, A2780, MCF-70.02 - 0.33[14]
4-indolyl quinazoline derivativesEGFRA549, PC-9, A4310.5 - 4.1[14]
S-alkylated and S-glycosylated quinazolines-MCF-7, HepG-22.08 - 2.09[14]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16]

Antibacterial Activity

Substituted quinazolinones have shown efficacy against both Gram-positive and Gram-negative bacteria.[17][18] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antibacterial activity.[15]

Antifungal Activity

Certain quinazoline derivatives have also exhibited antifungal properties.[15][16] For instance, some derivatives have shown good activity against Candida albicans and Aspergillus niger.[19]

Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives
Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Imidazo/benzimidazo[1,2-c]quinazolinesE. coli, P. putida, S. typhi, B. subtilis, S. aureus4 - 8[18]
Quinazolin-4(3H)-one derivativesS. aureus, E. faecalis, K. pneumoniae, P. aeruginosa0.49 - 3.9[20]
Pyrrolidine substituted quinazolinoneP. aeruginosa150[11]
Pyrrolidine substituted quinazolinoneS. aureus500[11]
Morpholine substituted quinazolinoneB. subtilis500[11]

Anti-inflammatory Activity

Several quinazoline derivatives have demonstrated significant anti-inflammatory properties.[21][22] Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazoline scaffold, used in the treatment of rheumatoid arthritis and osteoarthritis.[23] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[24]

Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives
Compound Class/DerivativeAssayIC50 (µM)Reference(s)
Pyrazolo[1,5-a]quinazolinesNF-κB/AP-1 inhibition4.8 - 30.1[25]
Pyrazolo[5,1-b]quinazolineCOX-2 inhibition0.047[25]
4-trifluromethyl substituted quinazoline-0.042[26]
2,3,6-trisubstituted quinazolinones-Varies[24]
3-naphtalene-substituted quinazolinones-Varies[24]

Antiviral Activity

Quinazoline derivatives have shown potential as antiviral agents against a variety of viruses, including influenza virus, human cytomegalovirus (HCMV), and Zika virus.[21][22] Some derivatives have been found to inhibit viral replication at low micromolar concentrations.[21][27]

Quantitative Data: Antiviral Activity of Quinazoline Derivatives
Compound Class/DerivativeVirusEC50 (µM)Reference(s)
2,4 disubstituted quinazolinesInfluenza virus< 10[21]
Quinazoline artemisinin hybridsCytomegalovirus0.15 - 0.21[21]
2,3,6-trisubstituted quinazolinonesZika and Dengue Virusas low as 0.086[27][28]
Quinazoline urea analogueInfluenza A (H1N1, H3N2), Influenza B0.025[29]
Quinazoline urea analogueCoxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus0.029[29]

Antimalarial Activity

With the rise of drug-resistant malaria parasites, there is a continuous search for new antimalarial drugs.[14] Quinazoline derivatives, particularly those based on the structure of febrifugine, an alkaloid from the plant Dichroa febrifuga, have shown potent antimalarial activity against Plasmodium species.[14][30]

Quantitative Data: Antimalarial Activity of Quinazoline Derivatives
Compound Class/DerivativePlasmodium SpeciesIC50 (ng/mL)Reference(s)
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivativesP. falciparum~0.01[27][30]
6,7-dimethoxyquinazoline-2,4-diaminesP. falciparum< 30 nM (for 29 compounds)[8]
Quinolinyl thiourea analoguesP. falciparum (chloroquine-resistant)1.2 µM[6]
7-(2-phenoxyethoxy)-4(1H)-quinolonesP. falciparum (drug-resistant)as low as 0.15 nM[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. Inhibition of this phosphorylation by a test compound is measured.

Procedure (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare stock solutions of the quinazoline derivative in DMSO and create serial dilutions. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted quinazoline derivative or control. Add the kinase reaction master mix. Initiate the reaction by adding the recombinant EGFR enzyme. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of EGFR kinase activity and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[31] Inhibitors of polymerization will reduce the rate and extent of this increase.[31]

Procedure (Turbidity-based):

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare stock solutions of the test quinazoline derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in DMSO, followed by dilution in buffer.

  • Assay Setup: In a 96-well plate on ice, add the tubulin solution, GTP, and the test compound or control.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways, which ultimately lead to cell proliferation, survival, and migration. Quinazoline derivatives often target the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Enters Nucleus PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->Dimerization Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Receptor tyrosine kinases (like EGFR) or G-protein coupled receptors activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to protein synthesis and cell proliferation. Quinazoline derivatives can inhibit this pathway, often as a downstream consequence of EGFR inhibition or by directly targeting PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein Synthesis Quinazoline_PI3K Quinazoline Derivatives (PI3K inhibitors) Quinazoline_PI3K->PI3K Inhibits Quinazoline_RTK Quinazoline Derivatives (RTK inhibitors) Quinazoline_RTK->RTK Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points for Quinazolines.

Conclusion

The quinazoline scaffold remains a highly versatile and fruitful starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant successes in oncology. Ongoing research continues to explore the full potential of this chemical class against a broad spectrum of diseases, with a focus on overcoming drug resistance and improving therapeutic indices. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals working with this important class of compounds.

References

The Pivotal Role of 4-Chloro-7-nitroquinazoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, 4-Chloro-7-nitroquinazoline has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it an ideal starting point for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this compound in drug discovery, with a special focus on its role in the creation of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key biological pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field.

Introduction

Quinazoline-based compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-anilinoquinazoline core, in particular, has been successfully exploited to develop a class of potent and selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer.[1][2] this compound serves as a highly versatile building block in the synthesis of these targeted therapies. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various aniline and other amine-containing fragments, which are often key for binding to the ATP-binding pocket of kinases. The nitro group at the 7-position, being a strong electron-withdrawing group, influences the reactivity of the quinazoline ring and can be a precursor for an amino group, which can be further functionalized to modulate the compound's pharmacological properties.

This guide will delve into the synthetic routes to this compound and its derivatives, present a curated collection of their biological activities with a focus on quantitative data, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its key derivatives, such as 4,7-dichloro-6-nitroquinazoline, typically involves a multi-step process starting from readily available precursors.

Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

A common precursor for 4,7-dichloro-6-nitroquinazoline is 7-chloro-6-nitroquinazolin-4(3H)-one. The synthesis involves the nitration of 7-chloroquinazolin-4(3H)-one.[3]

Experimental Protocol:

  • Materials: 7-chloroquinazolin-4(3H)-one, Sulfuric acid, Fuming nitric acid, 10% NaOH solution.

  • Procedure:

    • To a 500 mL two-neck round bottom flask, add 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL).

    • Cool the mixture to 0 °C on an ice bath and stir until the solid dissolves.

    • Slowly add fuming nitric acid (120 mL) to the mixture at 0 °C.

    • Stir the reaction mixture for 1.5 hours at 30 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, slowly add 10% NaOH solution to the reaction mixture until a precipitate forms (pH ~7).

    • Filter the precipitate, wash with water, and dry to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.[3]

Synthesis of 4,7-Dichloro-6-nitroquinazoline

The chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one yields the highly reactive intermediate, 4,7-dichloro-6-nitroquinazoline.[3] This compound is a crucial precursor for the synthesis of irreversible kinase inhibitors like Afatinib.[4][5]

Experimental Protocol:

  • Materials: 7-chloro-6-nitroquinazolin-4(3H)-one, Thionyl chloride, N,N-dimethylformamide (DMF), Toluene.

  • Procedure:

    • In a suitable reaction vessel, mix 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL).

    • Heat the mixture with stirring at 100 °C for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

    • Add toluene (40 mL) to the residue and evaporate again to ensure complete removal of volatile matter.

    • The resulting solid is 4,7-dichloro-6-nitroquinazoline, which can be used in subsequent steps without further purification.[3]

Synthesis of 4-Anilino-7-nitroquinazoline Derivatives

The chlorine atom at the 4-position of this compound is readily displaced by various anilines to generate a library of 4-anilino-7-nitroquinazoline derivatives. This nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of many kinase inhibitors.

Experimental Protocol (General):

  • Materials: this compound, substituted aniline, isopropanol or other suitable solvent.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as isopropanol.

    • Add an equimolar amount of the desired substituted aniline.

    • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the precipitate with a suitable solvent (e.g., diethyl ether) and dry to obtain the desired 4-anilino-7-nitroquinazoline derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases like EGFR and VEGFR-2. The following tables summarize the in vitro biological activity of representative compounds.

Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives against Various Cancer Cell Lines

Compound IDSubstitution on Aniline RingCell LineIC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroA549 (Lung)15.59[6]
Erlotinib 3-ethynylA431 (Skin)3[6]
Compound 12 4-methoxyA431 (Skin)3.4[6]
Compound 24 4-(sulfamoyl)phenylA549 (Lung)6.54[6]
Compound 24 4-(sulfamoyl)phenylA431 (Skin)4.04[6]
Compound 8a 3-bromoA431 (Skin)1.78[7]
Compound 8d 3-chloroA431 (Skin)8.25[7]
Compound 8f 3-fluoroA431 (Skin)7.18[7]
Compound 32 VariedU937 (Leukemia)Micromolar range[8]
PVHD121 VariedA549 (Lung)Micromolar range[8]
PVHD121 VariedHCT116 (Colon)Micromolar range[8]
PVHD121 VariedMCF7 (Breast)Micromolar range[8]
Compound 7a 2,6-difluoroA549 (Lung)6.04[9]
Compound 7a 2,6-difluoroMCF-7 (Breast)9.48[9]
Compound 7a 2,6-difluoroHeLa (Cervical)15.49[9]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Erlotinib EGFR2[10]
Gefitinib EGFR2.5[10]
Compound 8b EGFR1.37[10]
Afatinib EGFR0.5[5]
Compound 8 EGFRwt0.8[6]
Compound 8 EGFRT790M/L858R2.7[6]
Compound 24 EGFR9.2[6]
Compound 24 EGFRwt27[6]
Vandetanib VEGFR-211[6]
Compound 5 VEGFR-2-[6]
Compound 5k EGFRwt10[11]

Table 3: Pharmacokinetic Parameters of 4-Anilinoquinazoline Derivatives

Compound% AbsorptionTPSA (Ų)Molecular Weight ( g/mol )miLogPLipinski's ViolationsReference
Compound 8a 85.8867.02343.394.710[12]
Compound 8b 85.8867.02377.835.341[12]
Gefitinib ~60%63.8446.94.50[13][14]
Erlotinib ~60%73.1393.44.00[13][14]

Key Signaling Pathways and Mechanism of Action

4-Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting the kinase activity of EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation.[15] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[15] 4-Anilinoquinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thus blocking the entire downstream signaling cascade.[15]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ADP ADP Grb2_Sos Grb2/SOS P->Grb2_Sos PI3K PI3K P->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival.[3] Quinazoline-based inhibitors can also target the ATP-binding site of VEGFR-2, thereby blocking angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibits ATP ATP ADP ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazolines.

Experimental Protocols for Biological Evaluation

The evaluation of novel this compound derivatives involves a series of in vitro assays to determine their potency and cellular effects.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the kinase activity of the target enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced.[16]

Experimental Protocol (General):

  • Materials: Recombinant human EGFR or VEGFR-2 kinase, kinase assay buffer, ATP, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), test compound, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.

    • In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[16]

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol:

  • Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[17][18]

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a novel this compound derivative, a systematic workflow is essential.

MOA_Workflow Start Novel this compound Derivative BiochemAssay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Start->BiochemAssay CellViability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Start->CellViability WesternBlot Western Blot Analysis (Phospho-protein levels) BiochemAssay->WesternBlot Confirm target engagement CellViability->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V staining) WesternBlot->ApoptosisAssay InVivo In Vivo Xenograft Studies (Tumor Growth Inhibition) CellCycle->InVivo Confirm cellular effects ApoptosisAssay->InVivo Conclusion Elucidation of Mechanism of Action InVivo->Conclusion

Caption: A typical workflow for investigating the mechanism of action of a novel kinase inhibitor.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their role as key intermediates in the synthesis of potent kinase inhibitors, particularly those targeting EGFR and VEGFR-2, has been firmly established and continues to be an active area of research. The synthetic accessibility of the this compound core, coupled with the ability to readily introduce diverse functionalities, provides a robust platform for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these important compounds. The detailed protocols and compiled quantitative data are intended to empower researchers in their efforts to design and develop the next generation of targeted therapies. As our understanding of the molecular drivers of cancer deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to yield significant advances in the fight against this complex disease.

References

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 4-chloro-7-nitroquinazoline. This compound serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules, most notably in the realm of oncology. Its history is deeply intertwined with the broader development of quinazoline chemistry and the quest for targeted cancer therapeutics. This document delves into the core chemical principles, experimental methodologies, and the biological context of this important scaffold.

A Historical Perspective: The Emergence of the Quinazoline Core

The story of this compound begins with the broader history of its parent heterocyclic system, quinazoline. The first synthesis of a quinazoline derivative was achieved in 1869, laying the groundwork for over a century of chemical exploration. The parent quinazoline molecule was first synthesized in 1895. These early discoveries unlocked a versatile scaffold that would later become a cornerstone in medicinal chemistry. The inherent biological relevance of the quinazolinone ring system, appearing frequently in naturally occurring alkaloids and demonstrating a wide array of therapeutic activities, spurred further research into its derivatives.

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is a logical progression in the field of medicinal chemistry. The introduction of a nitro group and a chlorine atom onto the quinazoline core are common strategies to create reactive intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution to introduce a variety of side chains. This strategic functionalization has made this compound a valuable building block in the synthesis of complex drug candidates.

Physicochemical Properties and Spectroscopic Data

Precise characterization of this compound is crucial for its application in multi-step syntheses. Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Formula C₈H₄ClN₃O₂PubChem CID: 830680
Molecular Weight 209.59 g/mol PubChem CID: 830680
CAS Number 19815-17-9[1]
Appearance Light yellow to brown solid[2]
Melting Point Not explicitly available
Solubility Soluble in various organic solvents

Spectroscopic Data Summary for Quinazoline Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
7-Chloro-6-nitroquinazolin-4(3H)-one 12.79 (br.s, 1H, NH), 8.71 (s, 1H, H-5), 8.32 (s, 1H, H-2), 8.27 (s, 1H, H-8)160.7 (C-4), 153.5 (C-8a), 147.2 (C-2), 146.4 (C-6), 133.0 (C-7), 127.8 (C-8), 123.6 (C-5), 121.9 (C-4a)3100-2800 (N-H), 1700 (C=O), 1620, 1580 (C=C, C=N), 1530, 1340 (NO₂)[M+H]⁺ 226.0, 228.0
4,7-Dichloro-6-nitroquinazoline 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)[M+H]⁺ 244.0, 246.0

Experimental Protocols: Synthesis of this compound and its Precursor

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-nitrobenzoic acid. The following protocols are detailed methodologies for the synthesis of the key intermediate, 7-nitroquinazolin-4(3H)-one, and its subsequent conversion to this compound.

Synthesis of 7-Nitroquinazolin-4(3H)-one

This procedure involves the cyclization of 2-amino-4-nitrobenzoic acid with formamide.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4-nitrobenzoic acid and an excess of formamide is heated.

  • The reaction is typically carried out at elevated temperatures, often under reflux, to drive the cyclization and dehydration.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, 7-nitroquinazolin-4(3H)-one, often precipitates out of the solution.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove excess formamide and any unreacted starting material, and then dried.

Logical Workflow for the Synthesis of 7-Nitroquinazolin-4(3H)-one

G A 2-amino-4-nitrobenzoic acid C Reaction Mixture A->C B Formamide B->C D Heating (Reflux) C->D Cyclization E Cooling & Precipitation D->E F Filtration & Washing E->F G 7-Nitroquinazolin-4(3H)-one F->G Purified Product

Caption: Synthesis workflow for 7-nitroquinazolin-4(3H)-one.

Synthesis of this compound

This procedure details the chlorination of 7-nitroquinazolin-4(3H)-one using thionyl chloride.[1]

Materials:

  • 7-Nitroquinazolin-4(3H)-one (20.93 mmol)

  • Thionyl chloride (35 mL)

  • N,N-Dimethylformamide (DMF) (3 drops, catalytic amount)

  • Anhydrous benzene (for azeotropic removal of thionyl chloride)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL) in a round-bottom flask.[1]

  • Add a catalytic amount of DMF (3 drops).[1]

  • Reflux the reaction mixture at 110 °C for approximately 3 hours, or until the solution becomes clear.[1]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1]

  • Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.[1]

  • Dissolve the crude product in dichloromethane (CH₂Cl₂).[1]

  • Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.[1]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂).[1]

  • Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Remove the solvent by concentration under reduced pressure to yield the target product, this compound.[1]

Experimental Workflow for the Synthesis of this compound

G cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification A 7-Nitroquinazolin-4(3H)-one C Reflux (110°C, 3h) A->C B Thionyl Chloride + DMF (cat.) B->C D Removal of Excess SOCl₂ C->D E Dissolution in CH₂Cl₂ D->E F Neutralization (Na₂CO₃) E->F G Extraction with CH₂Cl₂ F->G H Drying (Na₂SO₄) G->H I Solvent Evaporation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance: A Gateway to Kinase Inhibitors

The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly tyrosine kinase inhibitors (TKIs). The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A prominent target for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.

Mechanism of Action of Quinazoline-based EGFR Inhibitors:

Many 4-anilinoquinazoline derivatives, synthesized from 4-chloroquinazoline intermediates, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Proliferation Quinazoline 4-Anilinoquinazoline (e.g., Gefitinib, Erlotinib) Quinazoline->Dimerization Inhibits (Competes with ATP)

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

This compound represents a cornerstone in the synthesis of medicinally important compounds. While its own discovery is not marked by a singular event, its utility as a reactive intermediate has been instrumental in the development of a generation of targeted cancer therapies. The ability to readily modify the quinazoline scaffold at the 4-position, facilitated by the chloro substituent, has allowed medicinal chemists to fine-tune the pharmacological properties of a vast array of derivatives. The ongoing research into quinazoline-based inhibitors for various kinases underscores the enduring importance of this chemical entity and, by extension, the critical role of intermediates like this compound in the drug discovery and development pipeline. This guide provides a foundational understanding for researchers looking to leverage the power of this versatile scaffold in their own scientific endeavors.

References

Methodological & Application

Synthesis of 4-Chloro-7-nitroquinazoline: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 4-Chloro-7-nitroquinazoline is a key heterocyclic building block in medicinal chemistry and drug development. Quinazoline derivatives are recognized as "privileged scaffolds" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the chloro- and nitro- groups at the 4- and 7-positions, respectively, provides reactive sites for further chemical modifications, making this compound a valuable precursor for the synthesis of diverse compound libraries for high-throughput screening.

Notably, the quinazoline core is a well-established pharmacophore in oncology. Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure and function as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern of this compound makes it an important intermediate for developing novel EGFR inhibitors that can target signaling pathways frequently dysregulated in various cancers.

Physicochemical and Quantitative Data

PropertyValue
Molecular Formula C₈H₄ClN₃O₂
Molecular Weight 209.59 g/mol
Appearance Yellow solid
Melting Point 148-149°C
Boiling Point 380.0 ± 22.0 °C at 760 mmHg
Yield ~80% (based on the described protocol)

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 7-nitroquinazolin-4(3H)-one. The key transformation is a chlorination reaction using thionyl chloride (SOCl₂), which converts the hydroxyl group of the quinazolinone into a chloro group.

Materials:

  • 7-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous benzene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (3 drops) to the suspension.

  • Chlorination: Heat the reaction mixture to reflux at 110 °C for approximately 3 hours. The reaction is complete when the solution becomes clear.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Azeotropic Removal of Thionyl Chloride: Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of any residual thionyl chloride.

  • Work-up and Extraction: Dissolve the crude product in dichloromethane (CH₂Cl₂). Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by concentration under reduced pressure to yield the target product, this compound.[2]

Visualized Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up start 7-nitroquinazolin-4(3H)-one reagents SOCl₂, DMF (cat.) start->reagents reflux Reflux at 110°C for 3h reagents->reflux distillation1 Remove excess SOCl₂ (distillation) reflux->distillation1 distillation2 Add Benzene, distill again distillation1->distillation2 dissolve Dissolve in CH₂Cl₂ distillation2->dissolve neutralize Neutralize with Na₂CO₃ (aq) dissolve->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting the downstream signaling and suppressing tumor growth.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors using 4-Chloro-7-nitroquinazoline as a key starting material.

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinazoline ring, followed by the reduction of the nitro group at the C7 position. The resulting amino group can be further functionalized, enabling extensive exploration of the chemical space and the generation of diverse compound libraries for screening. This approach is fundamental in the development of targeted cancer therapies, as many quinazoline-based molecules have shown significant efficacy against receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and others.[1][2][3][4]

Key Target Kinases and Signaling Pathways

Kinase inhibitors derived from the quinazoline scaffold have demonstrated activity against a range of protein kinases implicated in oncogenic signaling pathways. The primary targets for inhibitors synthesized from this compound are anticipated to be receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[3][5] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are known to target the ATP-binding site of the EGFR kinase domain.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4] Dual EGFR/VEGFR inhibitors have been developed from quinazoline scaffolds.

The general mechanism of action for these inhibitors involves competitive binding to the ATP pocket of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-7-nitroquinazoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the general procedure for the reaction of this compound with various substituted anilines to generate a library of 4-anilino-7-nitroquinazoline derivatives.

Materials:

  • This compound

  • Substituted anilines (e.g., 3-ethynyl-4-fluoroaniline, 4-methoxyaniline, etc.)

  • Isopropanol or Ethanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired substituted aniline (1.0 - 1.2 eq).

  • Add isopropanol or ethanol as the solvent.

  • If the aniline salt is used or to scavenge the generated HCl, add a non-nucleophilic base like TEA or DIPEA (1.5 eq).

  • Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold isopropanol or ethanol, followed by water to remove any salts.

  • Dry the product under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to Synthesize 4-Anilino-7-aminoquinazoline Derivatives

This protocol describes the reduction of the 7-nitro group to a 7-amino group, which can be a final product or an intermediate for further derivatization.

Materials:

  • 4-Anilino-7-nitroquinazoline derivative (from Protocol 1)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ammonium chloride (NH4Cl) solution (if using Fe)

  • Ethanol or Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using Iron Powder:

  • Suspend the 4-anilino-7-nitroquinazoline derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a solution of ammonium chloride (catalytic to 1.0 eq).

  • Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 7-amino derivative.

  • Purify further by column chromatography if necessary.

Procedure using Tin(II) Chloride Dihydrate:

  • Suspend the 4-anilino-7-nitroquinazoline derivative (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.

  • Reflux the mixture for 2-6 hours, monitoring by TLC.[7]

  • Cool the reaction mixture and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel if required.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Synthesized quinazoline derivatives dissolved in DMSO

  • Target kinase (recombinant)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a microplate, add the assay buffer, the substrate, and the diluted compound solution.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP. Include controls with no inhibitor (DMSO only) and no kinase.

  • Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).[7]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of representative quinazoline-based kinase inhibitors are summarized in the tables below.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against EGFR

Compound IDSubstituent at C4-AnilineIC50 (μM) against EGFRReference
Gefitinib 3-chloro-4-fluoroaniline0.02 - 0.08[8]
Erlotinib 3-ethynylphenylamine0.002[8]
Lapatinib 3-chloro-4-(3-fluorobenzyloxy)aniline0.006[8]
Compound 45a -0.13[5]

Table 2: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against VEGFR-2

Compound IDSubstituent at C4-AnilineIC50 (μM) against VEGFR-2Reference
Vandetanib 4-bromo-2-fluoroaniline0.04
Sorafenib -0.09[2]
Compound 22a -0.060[2]
Compound 22b -0.086[2]

Visualizations

G General Synthetic Workflow for Kinase Inhibitors A This compound C S(N)Ar Reaction (Protocol 1) A->C B Substituted Aniline B->C D 4-Anilino-7-nitroquinazoline Derivative C->D E Reduction (Protocol 2) D->E F 4-Anilino-7-aminoquinazoline Derivative E->F G Further Derivatization F->G H Kinase Inhibitor Library F->H G->H I Biological Evaluation (Protocol 3) H->I J Lead Compound Identification I->J

Caption: Synthetic workflow from this compound to kinase inhibitors.

G Simplified EGFR Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Kinase Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based inhibitors.

References

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazolines from 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. In particular, they are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][2] The core structure allows for diverse substitutions on the aniline moiety, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 4-anilinoquinazolines via the nucleophilic aromatic substitution of 4-chloro-7-nitroquinazoline with various substituted anilines.

The general synthetic route involves the displacement of the chlorine atom at the 4-position of the quinazoline ring by the amino group of an aniline derivative. The electron-withdrawing nitro group at the 7-position activates the quinazoline ring towards nucleophilic attack. This reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, and may be conducted under conventional heating or microwave irradiation to expedite the reaction.

Synthesis Workflow

The synthesis of 4-anilinoquinazoline derivatives from this compound is a straightforward two-component reaction. The general workflow is depicted below.

G reagents This compound + Substituted Aniline reaction Reaction (Solvent, Heat/Microwave) reagents->reaction 1. Mixing workup Work-up (Precipitation/Extraction) reaction->workup 2. Conversion purification Purification (Recrystallization/Chromatography) workup->purification 3. Isolation product 4-Anilino-7-nitroquinazoline Derivative purification->product 4. Final Product

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-7-nitroquinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-7-nitroquinazoline derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 3-chloroaniline, 4-methoxyaniline)

  • Isopropanol (or ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate (or microwave reactor)

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in isopropanol (10-20 mL per mmol of substrate).

  • To this solution, add the substituted aniline (1.0-1.2 eq.).

  • Heat the reaction mixture to reflux (typically 80-90 °C) with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Alternatively, the reaction can be performed in a sealed microwave vial and heated in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product often precipitates from the solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like hexane or diethyl ether to induce precipitation.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-anilinoquinazoline derivatives from the corresponding 4-chloroquinazoline precursor and substituted aniline, based on literature reports for analogous reactions.

Entry4-Chloroquinazoline DerivativeAniline DerivativeProductYield (%)Reference
14,7-DichloroquinazolineAniline4-Anilino-7-chloroquinazoline83[3]
26-Bromo-4-chloro-2-phenylquinazoline3-ChloroanilineN-(3-Chlorophenyl)-6-bromo-2-phenylquinazolin-4-amine92[4]
36-Bromo-4-chloro-2-phenylquinazoline4-FluoroanilineN-(4-Fluorophenyl)-6-bromo-2-phenylquinazolin-4-amine95[4]
46-Bromo-4-chloro-2-phenylquinazoline4-MethoxyanilineN-(4-Methoxyphenyl)-6-bromo-2-phenylquinazolin-4-amine96[4]
52,4-Dichloro-6,7-dimethoxyquinazoline4-Aminophenol4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol60[5]

Signaling Pathway Inhibition

4-Anilinoquinazoline derivatives are well-documented as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] They act as competitive inhibitors at the ATP binding site of the EGFR tyrosine kinase domain.[1][2] This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding EGFR->EGFR 2. Dimerization & Autophosphorylation ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) EGFR->Downstream 4. Signal Transduction ATP ATP ATP->EGFR 3. Phosphorylation Anilinoquinazoline 4-Anilinoquinazoline Anilinoquinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation 5. Cellular Response

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

References

Application Notes and Protocols: 4-Chloro-7-nitroquinazoline as a Key Intermediate in Afatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its synthesis involves a multi-step process where the quinazoline core is meticulously assembled and functionalized. A pivotal intermediate in several patented and scalable synthetic routes is a substituted quinazoline, with 4-Chloro-7-nitroquinazoline and its analogues playing a central role. This document provides detailed application notes and protocols for the synthesis of Afatinib, focusing on the utilization of this compound or its closely related derivative, 4,7-dichloro-6-nitroquinazoline, as a key starting material. The protocols herein are compiled and adapted from various scientific literature to provide a comprehensive guide for researchers.

Afatinib's mechanism of action involves the irreversible inhibition of the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4).[3] This covalent binding effectively blocks the downstream signaling pathways that are critical for cell growth and proliferation in certain cancers.[3]

Synthetic Pathway Overview

The synthesis of Afatinib from a 4-substituted-7-nitroquinazoline intermediate generally proceeds through a three-stage process:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position of the quinazoline ring is displaced by an aniline derivative, typically (S)-tetrahydrofuran-3-ol.

  • Nitro Group Reduction: The nitro group at the C7 position is reduced to an amine.

  • Amidation: The resulting amino group is acylated with a derivative of 4-(dimethylamino)crotonic acid to introduce the pharmacophoric side chain.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product 4_Chloro_7_nitroquinazoline This compound or analogue SNAr Nucleophilic Aromatic Substitution (SNAr) 4_Chloro_7_nitroquinazoline->SNAr Aniline_Derivative (S)-Tetrahydrofuran-3-ol Aniline_Derivative->SNAr Nitro_Reduction Nitro Group Reduction SNAr->Nitro_Reduction Intermediate A Amidation Amidation Nitro_Reduction->Amidation Intermediate B Afatinib Afatinib Amidation->Afatinib Final Product Formation

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-nitroquinazoline (Intermediate A)

This protocol describes the nucleophilic aromatic substitution reaction to couple the quinazoline core with the aniline moiety. While the specific starting material in the topic is this compound, many documented syntheses utilize a closely related analogue, 4,7-dichloro-6-nitroquinazoline. The following is an adapted procedure.

Materials:

  • 4,7-dichloro-6-nitroquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Suspend 4,7-dichloro-6-nitroquinazoline in isopropanol.

  • Add 3-chloro-4-fluoroaniline to the suspension.

  • Heat the mixture to reflux and stir for approximately 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield the hydrochloride salt of the product.

  • For the free base, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution).

Protocol 2: Reduction of the Nitro Group to Synthesize N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine (Intermediate B)

This step involves the reduction of the nitro group to an amine, a critical transformation for the subsequent amidation.

Materials:

  • 4-((3-chloro-4-fluorophenyl)amino)-7-nitroquinazoline (Intermediate A)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of Intermediate A in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Amidation to Synthesize Afatinib

This final step introduces the side chain via an amidation reaction.

Materials:

  • N4-(3-chloro-4-fluorophenyl)-quinazoline-4,6-diamine (Intermediate B)

  • 4-(dimethylamino)crotonoyl chloride hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • A suitable base (e.g., Triethylamine or Diisopropylethylamine)

Procedure:

  • Dissolve Intermediate B in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Afatinib by column chromatography or recrystallization to obtain the final product.

Quantitative Data

The following table summarizes the reported yields for the key steps in Afatinib synthesis. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

StepStarting MaterialProductReported YieldReference
Synthesis of 4,7-dichloro-6-nitroquinazoline7-chloro-6-nitroquinazolin-4(3H)-one4,7-dichloro-6-nitroquinazoline91.3%[4]
Nucleophilic Aromatic Substitution & Subsequent Steps (Overall Yield)4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazolineAfatinib free base84%[5]

Mechanism of Action: Afatinib and the ErbB Signaling Pathway

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[2] The ErbB family consists of four members: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[6] These receptors play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[7] In many cancers, these pathways are dysregulated due to mutations or overexpression of ErbB receptors.[7]

Afatinib covalently binds to a specific cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition of their kinase activity.[6] This prevents the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, thereby inhibiting tumor growth and promoting apoptosis.[8]

ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) ErbB_Receptors ErbB Receptors (EGFR, HER2, HER4) Ligand->ErbB_Receptors Binds and activates RAS RAS ErbB_Receptors->RAS Activates PI3K PI3K ErbB_Receptors->PI3K Activates Afatinib Afatinib Afatinib->ErbB_Receptors Irreversibly inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth Leads to

References

N-Arylation of 4-Chloroquinazolines: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a critical transformation in the synthesis of various biologically active compounds, including potential anticancer agents. The protocols outlined below cover both classical heating and modern microwave-assisted methods, offering flexibility for different laboratory setups and research needs.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The N-arylation of 4-chloroquinazolines is a key synthetic step to introduce diverse aryl functionalities at the 4-position, leading to the generation of libraries of compounds for drug discovery programs. This document details reliable methods for achieving this transformation, focusing on reaction conditions, workup procedures, and purification techniques.

Reaction Principle

The N-arylation of 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for nucleophilic attack by an amine. The reaction can be performed under thermal conditions or accelerated using microwave irradiation. In some cases, particularly with less reactive anilines, a catalyst system such as those used in Buchwald-Hartwig amination may be employed to facilitate the C-N bond formation.

Experimental Protocols

Two primary methods for the N-arylation of 4-chloroquinazolines are presented: a classical heating method and a rapid microwave-assisted method.

Protocol 1: Classical Heating Method

This method involves the reaction of 4-chloroquinazoline with an aryl amine in a suitable solvent under reflux.

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aryl amine (1.0-1.2 equiv)

  • 2-Propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (e.g., 3.0 mmol) and the desired aryl amine (e.g., 3.0 mmol).

  • Add 2-propanol (30 mL) to the flask.

  • Stir the mixture at room temperature for 3 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v) to obtain the pure N-aryl-4-aminoquinazoline.[1]

Protocol 2: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time and often leads to higher yields compared to the classical method.

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aryl amine (1.0-1.05 equiv)

  • Solvent (e.g., 2-Propanol or THF/H₂O 1:1)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a microwave vial, combine 4-chloroquinazoline (e.g., 3.0 mmol) and the aryl amine (e.g., 3.0 mmol).[1]

  • Add the chosen solvent (e.g., 30 mL of 2-propanol or a 1:1 mixture of THF/H₂O).[1][2]

  • Stir the mixture for a few minutes to ensure homogeneity.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 60W) or temperature (e.g., 100°C) for a short duration (typically 10-40 minutes).[1][2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • If using an organic solvent, remove it under reduced pressure. If using a THF/H₂O mixture, the reaction can be quenched with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • Wash the residue with water and filter, or work up the extraction layers.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the final product.

Data Presentation

The following tables summarize quantitative data from various experimental conditions for the N-arylation of 4-chloroquinazolines, allowing for easy comparison of different methodologies and substrates.

Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines [1]

ProductAmine ReactantMethodReaction TimeYield (%)
5a2-aminopyridineMicrowave20 min84.0
5a2-aminopyridineClassical12 h29.5
5b2-amino-4-methylpyridineMicrowave20 min96.5
5b2-amino-4-methylpyridineClassical12 h37.3
5c2-amino-5-methylpyridineMicrowave20 min80.1
5c2-amino-5-methylpyridineClassical12 h43.2
5d2-amino-6-methylpyridineMicrowave20 min79.1
5d2-amino-6-methylpyridineClassical12 h35.5
5e2-amino-4,6-dimethylpyrimidineMicrowave20 min85.2
5e2-amino-4,6-dimethylpyrimidineClassical12 h40.1
5f2-aminothiazoleMicrowave20 min90.0
5f2-aminothiazoleClassical12 h33.3
5g2-amino-5-methyl-1,3,4-thiadiazoleMicrowave20 min88.0
5g2-amino-5-methyl-1,3,4-thiadiazoleClassical12 h41.2

Table 2: Microwave-Assisted N-Arylation of 6-Halo-2-phenyl-4-chloroquinazolines with Substituted N-Methylanilines [2]

Entry4-Chloroquinazoline (Substituent)Aniline (Substituent)Reaction TimeYield (%)
16-Br4-MeO10 min63
26-I4-MeO10 min90
36-Br3-MeO10 min82
46-I3-MeO10 min88
56-Br2-MeO20 min87
66-I2-MeO20 min84
116-Br3-Br10 min72
126-I3-Br10 min73
136-Br4-F40 min70
146-I4-F40 min84
156-Br3-F10 min72
166-I3-F10 min78

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in the N-arylation of 4-chloroquinazolines.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine 4-Chloroquinazoline and Aryl Amine in a Vial reaction_setup Add Solvent (e.g., 2-Propanol or THF/H2O) prep->reaction_setup heating Heating (Classical or Microwave) reaction_setup->heating workup Solvent Removal / Quenching & Extraction heating->workup purification Silica Gel Column Chromatography workup->purification product Pure N-Aryl-4-aminoquinazoline purification->product

Caption: General experimental workflow for the N-arylation of 4-chloroquinazolines.

logical_relationship start Start reactants Reactants: 4-Chloroquinazoline Aryl Amine start->reactants reaction N-Arylation Reaction reactants->reaction conditions Reaction Conditions: Solvent, Temperature, Time (Classical vs. Microwave) conditions->reaction catalysis Catalysis (Optional): Buchwald-Hartwig type (Pd catalyst, ligand, base) catalysis->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup monitoring->workup Complete purification Purification workup->purification product Final Product: N-Aryl-4-aminoquinazoline purification->product

Caption: Logical relationship of key steps and considerations in the N-arylation process.

References

Application Notes & Protocols: Synthesis of 4-Chloro-7-nitroquinazoline using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-Chloro-7-nitroquinazoline, a key intermediate in the development of various therapeutic agents. The focus is on the critical chlorination step utilizing thionyl chloride.

Introduction

This compound is a vital building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. The introduction of the chlorine atom at the 4-position is a key transformation that allows for subsequent nucleophilic substitution reactions to build molecular complexity and modulate biological activity. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination, converting the precursor, 7-nitroquinazolin-4(3H)-one, into the desired product. This document outlines the synthetic strategy, provides a detailed experimental protocol, and presents relevant data for this conversion.

Synthetic Strategy

The synthesis of this compound from its corresponding quinazolinone precursor is typically achieved through a nucleophilic acyl substitution mechanism. Thionyl chloride acts as both the solvent and the chlorinating agent. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack reagent intermediate, enhancing the reactivity of the system.

Reaction Scheme

G 7-nitroquinazolin-4(3H)-one 7-nitroquinazolin-4(3H)-one This compound This compound 7-nitroquinazolin-4(3H)-one->this compound SOCl₂, DMF (cat.) Reflux

Caption: General reaction scheme for the chlorination of 7-nitroquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

  • 7-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous benzene (optional)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL).

  • Add a catalytic amount of DMF (3 drops) to the suspension.

  • Heat the reaction mixture to reflux at 110°C for approximately 3 hours, or until the solution becomes clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • (Optional) Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Dissolve the crude product in dichloromethane.

  • Carefully adjust the pH of the solution to 7-8 with a saturated sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure to yield the final product.

G A 1. Reaction Setup B 2. Reflux A->B Heat to 110°C C 3. Removal of Excess Reagent B->C Distillation D 4. Neutralization C->D Dissolve in CH₂Cl₂ Add Na₂CO₃ solution E 5. Extraction D->E Separate Layers F 6. Drying and Concentration E->F Combine Organic Layers Add Na₂SO₄ G Final Product F->G Evaporation

References

Application Notes and Protocols for One-Pot Reductive Cyclization in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot reductive cyclization synthesis of quinazolines and their derivatives, valuable scaffolds in medicinal chemistry and drug development. The described methods offer efficient and atom-economical routes to these important heterocyclic compounds from readily available starting materials.

Method 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Reductive Cyclization of 2-Nitrobenzamides with Aldehydes using Sodium Dithionite

This protocol outlines a one-pot synthesis of 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides and various aldehydes. The reaction utilizes sodium dithionite as an inexpensive and effective reducing agent for the nitro group. A key feature of this method is the in situ decomposition of sodium dithionite in an aqueous DMF mixture, which not only facilitates the reduction but also the final oxidation step to yield the quinazolinone product.[1][2][3]

Experimental Protocol

General Procedure:

  • To a solution of the 2-nitrobenzamide (1.0 mmol) and the respective aldehyde (1.2 mmol) in a DMF-water mixture (9:1, 10 mL), add sodium dithionite (3.5 mmol).

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-substituted quinazolin-4(3H)-one.

Data Presentation

Table 1: Substrate Scope and Yields for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones using Sodium Dithionite [1]

Entry2-Nitrobenzamide SubstituentAldehydeProductYield (%)
1HBenzaldehyde2-Phenylquinazolin-4(3H)-one92
2H4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one88
3H4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one90
4H4-Nitrobenzaldehyde2-(4-Nitrophenyl)quinazolin-4(3H)-one85
5H2-Naphthaldehyde2-(Naphthalen-2-yl)quinazolin-4(3H)-one87
6HThiophene-2-carbaldehyde2-(Thiophen-2-yl)quinazolin-4(3H)-one82
76-PyrrolidinoBenzaldehyde6-Pyrrolidino-2-phenylquinazolin-4(3H)-one75

Reaction Workflow

G Workflow for Quinazolin-4(3H)-one Synthesis cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Product 2-Nitrobenzamide 2-Nitrobenzamide Mix_Reagents Mix Reactants and Reagents 2-Nitrobenzamide->Mix_Reagents Aldehyde Aldehyde Aldehyde->Mix_Reagents Sodium Dithionite Sodium Dithionite Sodium Dithionite->Mix_Reagents DMF/Water DMF/Water DMF/Water->Mix_Reagents Heat Heat to 90°C for 5h Mix_Reagents->Heat Reaction Quench Quench with Ice-Water Heat->Quench Workup Filter Filter and Wash Quench->Filter Purify Recrystallize Filter->Purify Quinazolinone 2-Substituted Quinazolin-4(3H)-one Purify->Quinazolinone

Caption: Workflow for Quinazolin-4(3H)-one Synthesis.

Method 2: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols

This method describes a palladium-catalyzed, one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and a variety of alcohols.[4][5][6] The reaction proceeds via a hydrogen transfer mechanism, where the alcohol serves as both the source of the C2 substituent and the hydrogen for the nitro group reduction. This process avoids the need for an external reducing agent.

Experimental Protocol

General Procedure:

  • In a sealed tube, combine o-nitrobenzamide (1.0 mmol), the corresponding alcohol (2.5 mmol), and Pd(dppf)Cl₂ (10 mol%).

  • Add chlorobenzene (1.0 mL) as the solvent.

  • Purge the tube with argon and seal it.

  • Heat the reaction mixture to 140°C and stir for 8 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to yield the pure 2-substituted quinazolin-4(3H)-one.

Data Presentation

Table 2: Substrate Scope and Yields for the Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones [4]

Entryo-Nitrobenzamide SubstituentAlcoholProductYield (%)
1HBenzyl alcohol2-Phenylquinazolin-4(3H)-one87
2H4-Methylbenzyl alcohol2-(p-Tolyl)quinazolin-4(3H)-one85
3H4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)quinazolin-4(3H)-one82
4H4-Chlorobenzyl alcohol2-(4-Chlorophenyl)quinazolin-4(3H)-one80
5HThiophen-2-ylmethanol2-(Thiophen-2-yl)quinazolin-4(3H)-one75
64-ChloroBenzyl alcohol6-Chloro-2-phenylquinazolin-4(3H)-one78
74-MethylBenzyl alcohol6-Methyl-2-phenylquinazolin-4(3H)-one81

Proposed Reaction Mechanism

G Proposed Mechanism for Palladium-Catalyzed Quinazolinone Synthesis o-Nitrobenzamide o-Nitrobenzamide 2-Aminobenzamide 2-Aminobenzamide o-Nitrobenzamide->2-Aminobenzamide Reduction (Hydrogen Transfer) Alcohol Alcohol Alcohol->o-Nitrobenzamide H Donor Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Pd_Catalyst Pd(dppf)Cl2 Pd_Catalyst->Alcohol Imine_Intermediate Imine_Intermediate Aldehyde->Imine_Intermediate 2-Aminobenzamide->Imine_Intermediate Condensation Dihydroquinazolinone Dihydroquinazolinone Imine_Intermediate->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone 2-Substituted Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Dehydrogenation

Caption: Proposed Mechanism for Palladium-Catalyzed Synthesis.

Method 3: Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates for the Synthesis of 2,4-Diaminoquinazolines

This protocol describes an efficient synthesis of N⁴-substituted 2,4-diaminoquinazolines through a tandem condensation of a methyl N-cyano-2-nitrobenzimidate with an amine, followed by a reductive cyclization using an iron-hydrochloric acid system.[7][8] This method is notable for its use of inexpensive and readily available reagents.

Experimental Protocol

General Procedure:

  • To a solution of the methyl N-cyano-2-nitrobenzimidate (1.0 mmol) in ethanol (10 mL), add the desired primary amine (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iron powder (5.0 mmol) and concentrated hydrochloric acid (1.0 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the iron residues.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N⁴-substituted 2,4-diaminoquinazoline.

Data Presentation

Table 3: Substrate Scope and Yields for the Synthesis of N⁴-Substituted 2,4-Diaminoquinazolines [8]

EntryN-Cyano-2-nitrobenzimidate SubstituentAmineProductYield (%)
1HBenzylamineN⁴-Benzylquinazoline-2,4-diamine92
2H4-MethoxybenzylamineN⁴-(4-Methoxybenzyl)quinazoline-2,4-diamine90
3HCyclohexylamineN⁴-Cyclohexylquinazoline-2,4-diamine85
4Hn-ButylamineN⁴-Butylquinazoline-2,4-diamine88
54-ChloroBenzylamine6-Chloro-N⁴-benzylquinazoline-2,4-diamine87
64-MethoxyBenzylamine6-Methoxy-N⁴-benzylquinazoline-2,4-diamine89

Reaction Pathway Diagram

G Pathway for 2,4-Diaminoquinazoline Synthesis Start_Material Methyl N-Cyano- 2-nitrobenzimidate Condensation Tandem Condensation Start_Material->Condensation Amine Amine Amine->Condensation Intermediate Guanidine Intermediate Condensation->Intermediate Reduction Reductive Cyclization (Fe/HCl) Intermediate->Reduction Product N4-Substituted 2,4-Diaminoquinazoline Reduction->Product

Caption: Pathway for 2,4-Diaminoquinazoline Synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent biological activities, particularly as kinase inhibitors.[1] Many compounds built on this scaffold have been successfully developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The overexpression or mutation of EGFR is a critical factor in the progression of various cancers, making it a prime target for drug development.[1]

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the preparation of these derivatives, offering significantly reduced reaction times, improved yields, and milder reaction conditions.[2][3] This document provides detailed protocols for the efficient synthesis of 4-anilinoquinazoline derivatives using microwave irradiation, summarizes key reaction data, and illustrates the relevant biological signaling pathway.

Signaling Pathway of 4-Anilinoquinazoline Derivatives

The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.[1] EGFR, a receptor tyrosine kinase, when activated by ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[1] 4-Anilinoquinazoline compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream pathways like the RAS/MAPK and PI3K/AKT pathways.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Anilinoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Anilinoquinazoline->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates ADP ADP Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

General Workflow for Synthesis

The synthesis of 4-anilinoquinazoline derivatives generally follows a two-step process starting from a substituted anthranilonitrile or a related precursor. The quinazoline core is first formed and subsequently chlorinated, followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. Microwave irradiation is particularly effective for this final amination step.

Workflow start Starting Material (e.g., Substituted Anthranilonitrile) step1 Cyclization & Chlorination start->step1 intermediate 4-Chloroquinazoline Intermediate step1->intermediate step2 Microwave-Assisted Nucleophilic Substitution (with substituted aniline) intermediate->step2 product 4-Anilinoquinazoline Product step2->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-nitroquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and scalable method for synthesizing this compound is a three-step process starting from 2-amino-4-chlorobenzoic acid. This process involves:

  • Condensation: Reaction of 2-amino-4-chlorobenzoic acid with formamide.

  • Nitration: Introduction of a nitro group at the 7-position.

  • Chlorination: Conversion of the hydroxyl group to a chloro group.

An alternative starting material is 7-nitroquinazolin-4(3H)-one, which can be chlorinated to yield the final product.[1]

Q2: What are the main challenges that lead to low yield in this synthesis?

Researchers may encounter lower than expected yields due to several factors, including:

  • Incomplete reactions: Any of the three main steps (condensation, nitration, chlorination) not going to completion will reduce the overall yield.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Formation of isomers: During the nitration step, isomers can be formed, which may be difficult to separate from the desired product.[2]

  • Product instability: The final product, 4,7-dichloro-6-nitroquinazoline, can be sensitive to moisture and may hydrolyze back to its precursor.[3]

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and choice of solvent can significantly impact the yield of each step.[4][5]

Q3: How can I minimize the formation of isomers during the nitration step?

The formation of isomers is a common issue in the nitration of quinazoline derivatives. To minimize this:

  • Control the reaction temperature: Nitration reactions are often temperature-sensitive. Maintaining a consistent and optimized temperature can favor the formation of the desired isomer.

  • Purification: If isomers are formed, they may need to be removed through specialized purification techniques. One patent suggests repetitive washing with methanol to remove unwanted isomers of a similar compound.[2]

Q4: What is the best method for the final chlorination step?

The conversion of the 4-hydroxy (or 4-oxo) group to the 4-chloro group is typically achieved using a chlorinating agent. A common and effective method is to reflux the intermediate with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1][3] It is crucial to remove the excess thionyl chloride after the reaction is complete, which can be done by distillation under reduced pressure.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the condensation step Incomplete reaction; Suboptimal reaction temperature.Ensure the reaction with formamide is heated to reflux (around 160 °C) and monitored until completion.[3]
Low yield in the nitration step Inappropriate nitrating agent mixture or reaction conditions.Use a standard nitrating mixture of nitric acid and sulfuric acid. Control the temperature carefully during the addition of the substrate.
Low yield in the chlorination step Incomplete reaction; Hydrolysis of the product.Reflux with thionyl chloride until the reaction is complete (the solution becomes clear).[1] Work up the reaction in anhydrous conditions to prevent hydrolysis.[3]
Product is difficult to purify Presence of unreacted starting materials or side products, including isomers.Use column chromatography or recrystallization for purification.[6] For specific isomer removal, consider washing with an appropriate solvent like methanol.[2]
Inconsistent results Variation in reagent quality or reaction conditions.Use reagents of high purity. Carefully control reaction parameters such as temperature, time, and stirring speed.

Quantitative Data Summary

The following table summarizes reported yields for the different steps in the synthesis of 4,7-dichloro-6-nitroquinazoline, a closely related compound, which can provide a benchmark for the synthesis of this compound.

Reaction Step Reagents and Conditions Yield (%) Reference
CondensationHCO-NH₂, reflux at 160 °C82.3%[3]
NitrationHNO₃/H₂SO₄84.7%[3]
ChlorinationSOCl₂/DMF at 100 °C91.3%[3]
Overall Yield 56.1% [3]

Experimental Protocols

Protocol 1: Synthesis of 7-nitroquinazolin-4(3H)-one (Two-step process)

This protocol is adapted from the synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline.[3]

Step 1: Condensation to form 7-chloroquinazolin-4(3H)-one

  • In a round-bottom flask, add 2-amino-4-chlorobenzoic acid.

  • Add an excess of formamide.

  • Heat the mixture to reflux at 160 °C and maintain for the required reaction time (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration to form 7-chloro-6-nitroquinazolin-4(3H)-one

  • To a mixture of nitric acid and sulfuric acid, cooled in an ice bath, slowly add the 7-chloroquinazolin-4(3H)-one from the previous step.

  • Stir the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove excess acid, and dry.

Protocol 2: Synthesis of this compound from 7-nitroquinazolin-4(3H)-one[1]
  • Suspend 7-nitroquinazolin-4(3H)-one in thionyl chloride.

  • Add a catalytic amount of DMF (e.g., 3 drops).

  • Reflux the mixture at 110 °C for approximately 3 hours, or until the solution becomes clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Dissolve the crude product in dichloromethane (CH₂Cl₂).

  • Carefully adjust the pH to 7-8 with a sodium carbonate (Na₂CO₃) solution.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic phases with anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent by concentration under reduced pressure to obtain the final product, this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination A 2-amino-4-chlorobenzoic acid B 7-chloroquinazolin-4(3H)-one A->B Formamide, 160°C C 7-chloro-6-nitroquinazolin-4(3H)-one B->C HNO₃/H₂SO₄ D 4,7-dichloro-6-nitroquinazoline C->D SOCl₂/DMF, 100°C

Caption: Synthesis pathway for a related compound, 4,7-dichloro-6-nitroquinazoline.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Overall Yield Check_Step1 Check Yield of Condensation Step Start->Check_Step1 Step1_OK Condensation Yield OK Check_Step1->Step1_OK Yes Step1_Low Low Condensation Yield Check_Step1->Step1_Low No Check_Step2 Check Yield of Nitration Step Step1_OK->Check_Step2 Solution1 Increase reflux time/temp Step1_Low->Solution1 Step2_OK Nitration Yield OK Check_Step2->Step2_OK Yes Step2_Low Low Nitration Yield Check_Step2->Step2_Low No Check_Step3 Check Yield of Chlorination Step Step2_OK->Check_Step3 Solution2 Control temperature, check reagents Step2_Low->Solution2 Step3_OK Chlorination Yield OK Check_Step3->Step3_OK Yes Step3_Low Low Chlorination Yield Check_Step3->Step3_Low No Purification Check Purification Step3_OK->Purification Solution3 Ensure anhydrous conditions, complete reaction Step3_Low->Solution3 Purification_OK Pure Product Purification->Purification_OK Yes Purification_Issue Impure Product Purification->Purification_Issue No Solution4 Optimize chromatography/recrystallization Purification_Issue->Solution4

References

Technical Support Center: Purification of 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-nitroquinazoline. The following sections offer detailed methodologies and guidance to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification methods for this compound include:

  • Washing/Trituration: This involves washing the crude solid with a suitable solvent or solvent mixture to remove soluble impurities.

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the crude product.

  • Recrystallization: This method is employed to obtain high-purity crystalline material by dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of crystals.

  • Column Chromatography: This is a powerful technique for separating the target compound from impurities with different polarities using a stationary phase (e.g., silica gel) and a mobile phase.[1]

Q2: What are some potential impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Starting materials: Unreacted 7-nitroquinazolin-4(3H)-one.

  • Isomers: Positional isomers may form during the nitration step of the quinazoline ring.[2]

  • Hydrolysis product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group (7-nitroquinazolin-4(3H)-one), especially in the presence of moisture.[3][4]

  • Byproducts from chlorination: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) and their byproducts.

Troubleshooting Guides

Washing/Trituration Issues
Problem Possible Cause Solution
Low Recovery of Product The product is partially soluble in the washing solvent.- Use a less polar solvent system. - Cool the solvent and the crude product before washing. - Reduce the volume of solvent used for washing.
Inefficient Impurity Removal The impurities have similar solubility to the product in the chosen solvent.- Try a different solvent or a mixture of solvents. For a similar compound, 4-chloro-7-fluoro-6-nitroquinazoline, a 10:1 mixture of petroleum ether and ethyl acetate was effective.[2] - Repetitive washing (scrubbing), for instance with methanol, can be effective in removing isomers.[2]
Acid-Base Extraction Issues
Problem Possible Cause Solution
Emulsion Formation During Extraction - High concentration of impurities. - Vigorous shaking.- Add a small amount of brine (saturated NaCl solution). - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the mixture through a pad of celite.
Product Precipitation at the Interface The pH of the aqueous layer is not optimal, causing the product to be insoluble in both phases.- Adjust the pH of the aqueous layer to ensure the product remains in the organic phase. A pH of 7-8 is suggested when using a sodium carbonate solution for neutralization.[5]
Recrystallization Issues
Problem Possible Cause Solution
Product Oiling Out - The solvent is too nonpolar for the compound at high temperatures. - The solution is supersaturated.- Add a more polar co-solvent. - Ensure the crude product is fully dissolved before cooling. - Use a larger volume of solvent.
No Crystal Formation Upon Cooling - The solution is not saturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
Low Yield The product has significant solubility in the cold solvent.- Cool the crystallization mixture in an ice bath or refrigerator for a longer period. - Minimize the amount of solvent used for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - For related chloroquinazolines, a mobile phase of petroleum ether (or hexanes) and ethyl acetate on a silica gel column is a good starting point.[1]
Product Elutes Too Quickly (High Rf) The eluent is too polar.- Decrease the proportion of the more polar solvent in the mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column (Low Rf) The eluent is not polar enough.- Increase the proportion of the more polar solvent in the mobile phase (e.g., increase the amount of ethyl acetate).
Tailing of the Product Spot on TLC/Broad Bands on the Column - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic nature). - The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Ensure the amount of crude product loaded is not more than 1-5% of the weight of the stationary phase.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is adapted from the purification of a structurally similar compound, 4-chloro-7-fluoro-6-nitroquinazoline.[2]

Objective: To remove highly soluble impurities from the crude product.

Materials:

  • Crude this compound

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Methanol (for isomer removal)

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Place the crude this compound in a beaker with a stir bar.

  • Prepare a washing solvent of petroleum ether and ethyl acetate in a 10:1 ratio.

  • Add the washing solvent to the crude product (approximately 10 mL of solvent per gram of crude material).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Filter the solid using a Büchner funnel and wash the collected solid with a small amount of fresh, cold washing solvent.

  • To remove potential isomers, the solid can be further washed with methanol. Suspend the solid in methanol (approx. 5-10 mL per gram), stir for 30 minutes, and filter. This step may be repeated if significant amounts of isomers are present.[2]

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is based on a general work-up procedure for the synthesis of this compound.[5]

Objective: To remove acidic impurities and residual chlorinating agents.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve the crude this compound in dichloromethane (approx. 20-30 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Carefully add saturated sodium carbonate solution portion-wise to neutralize any residual acid (caution: CO₂ evolution may cause pressure build-up). Shake gently, venting frequently. Check the pH of the aqueous layer to ensure it is between 7 and 8.[5]

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL per gram of crude material) and then with brine (1 x 20 mL per gram).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Column Chromatography

This is a general protocol for the purification of chloroquinazolines and should be optimized for this compound, starting with TLC analysis.[1]

Objective: To achieve high purity by separating the target compound from impurities of different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • TLC plates, developing chamber, UV lamp

  • Chromatography column, fraction collector or test tubes, rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of petroleum ether and ethyl acetate (start with a ratio of 4:1). Visualize the plate under a UV lamp to determine the Rf values of the components. Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Summary of Purification Methods and Expected Outcomes

Purification Method Typical Solvents/Reagents Impurities Removed Expected Purity Expected Yield
Washing Petroleum Ether/Ethyl Acetate (10:1), Methanol[2]Highly soluble byproducts, some isomers[2]Moderate to HighGood to Excellent
Acid-Base Extraction Dichloromethane, Sodium Carbonate Solution[5]Acidic impurities, residual reagentsModerateGood
Recrystallization To be determined experimentally (e.g., Ethanol, Ethyl Acetate, or mixtures)Less soluble impuritiesHigh to ExcellentModerate to Good
Column Chromatography Silica Gel, Petroleum Ether/Ethyl Acetate[1]Impurities with different polaritiesExcellentGood

Note: Expected purity and yield are estimates and can vary significantly based on the quality of the crude material and the specific experimental conditions.

Visualization

experimental_workflow crude Crude 4-Chloro- 7-nitroquinazoline wash Washing/ Trituration crude->wash Initial Cleanup extract Acid-Base Extraction wash->extract Remove Acidic Impurities recrystal Recrystallization extract->recrystal High Purity Crystals column Column Chromatography extract->column Separation by Polarity pure Pure 4-Chloro- 7-nitroquinazoline recrystal->pure column->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Problem low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_solubility Check Product Solubility in Mother Liquor/Wash low_yield->check_solubility Yes check_impurities Identify Impurities (TLC, NMR) low_purity->check_impurities Yes optimize_wash Optimize Washing Solvent/Volume check_solubility->optimize_wash optimize_recrystal Optimize Recrystallization Solvent/Cooling check_solubility->optimize_recrystal change_method Change Purification Method check_impurities->change_method optimize_column Optimize Column Chromatography Conditions check_impurities->optimize_column

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline.

Issue Possible Cause Troubleshooting Step
Low or No Product Formation in Cyclization Step Poor quality of starting materials (2-amino-4-fluorobenzoic acid or formamidine acetate).Verify the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify as necessary.[1]
Suboptimal reaction temperature for the formation of 7-fluoro-4-hydroxy quinazoline.Perform small-scale reactions at various temperatures (e.g., reflux in different solvents) to determine the optimal condition.[1]
Incorrect solvent for the cyclization reaction.Screen different high-boiling point polar solvents. Ethylene glycol monomethyl ether has been reported to be effective.[2]
Low Yield in Nitration Step Incomplete nitration of 7-fluoro-4-hydroxy quinazoline.Ensure the use of a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and control the reaction temperature carefully, as nitration is an exothermic process.[3]
Formation of unwanted isomers.Isomer formation is a known issue. The patent literature suggests that repeated washing with methanol can help in removing these isomers to obtain the pure 7-fluoro-6-nitro-4-hydroxy quinazoline.[2]
Low Yield in Chlorination Step Incomplete conversion of the hydroxyl group to a chloro group.Use a fresh batch of the chlorinating agent (e.g., thionyl chloride). Ensure anhydrous conditions, as thionyl chloride is sensitive to moisture.[3]
Degradation of the product.The product, 4-chloro-7-fluoro-6-nitroquinazoline, can be unstable and sensitive to moisture.[3] Work up the reaction promptly and under anhydrous conditions.
Overall Low Yield and Impurities Side reactions and byproduct formation at various stages.Monitor the reaction progress using TLC or LC-MS to identify the formation of byproducts and optimize reaction times and conditions accordingly.[1]
Loss of product during work-up and purification.Optimize the purification process. For the final product, washing with a mixture of petroleum ether and ethyl acetate (10:1) has been suggested.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-chloro-7-fluoro-6-nitroquinazoline?

A1: The synthesis is typically a three-step process:

  • Condensation/Cyclization: 2-amino-4-fluorobenzoic acid reacts with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline.[2]

  • Nitration: The 7-fluoro-4-hydroxy quinazoline is then nitrated to yield 7-fluoro-6-nitro-4-hydroxy quinazoline.[2]

  • Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent like thionyl chloride to give the desired 4-chloro-7-fluoro-6-nitroquinazoline.[2][3]

Q2: I am getting a mixture of isomers after the nitration step. How can I purify the desired 6-nitro isomer?

A2: The formation of isomers during the nitration of quinazolines is a common problem. A patented method suggests that the resulting 7-fluoro-6-nitro-4-hydroxy quinazoline can be purified by repeatedly washing the crude product with methanol to remove the unwanted isomers.[2]

Q3: My final product, 4-chloro-7-fluoro-6-nitroquinazoline, seems to be degrading. What are the stability issues?

A3: 4-chloro-7-fluoro-6-nitroquinazoline is reported to be highly reactive and sensitive to moisture.[3] It can hydrolyze back to 7-fluoro-6-nitro-4-hydroxy quinazoline. It is crucial to handle the compound under anhydrous conditions and store it in a dry environment.

Q4: What are some alternative reagents or conditions I can try to improve the yield?

A4: While the described three-step synthesis is common, you can explore the following optimizations:

  • Cyclization: Instead of ethylene glycol monomethyl ether, other high-boiling polar aprotic solvents could be screened.

  • Chlorination: Apart from thionyl chloride, other chlorinating agents like phosphorus oxychloride (POCl₃) could be tested, potentially with a catalytic amount of DMF.

  • Microwave-assisted synthesis: For some quinazoline derivatives, microwave irradiation has been shown to accelerate the reaction and improve yields.[4][5] This could be explored for the cyclization or amination steps if applicable in subsequent reactions.

Experimental Protocols

Synthesis of 7-fluoro-4-hydroxy quinazoline

  • In a reaction vessel, combine 2-amino-4-fluorobenzoic acid and formamidine acetate.

  • Add ethylene glycol monomethyl ether as the solvent.

  • Stir the mixture and heat it to reflux.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter the precipitate.

  • Wash the solid with a suitable solvent and dry to obtain 7-fluoro-4-hydroxy quinazoline.

Synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline

  • To the 7-fluoro-4-hydroxy quinazoline obtained in the previous step, carefully add a nitrating mixture (e.g., concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • Stir the reaction mixture while monitoring the temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto ice water to precipitate the product.

  • Filter the solid and wash it with water.

  • To remove isomers, repeatedly wash the solid with methanol.[2]

  • Dry the purified solid to obtain 7-fluoro-6-nitro-4-hydroxy quinazoline.

Synthesis of 4-chloro-7-fluoro-6-nitroquinazoline

  • Suspend the purified 7-fluoro-6-nitro-4-hydroxy quinazoline in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux.[3]

  • Monitor the reaction by TLC. The reaction is typically complete when the solid dissolves.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude solid residue is then washed with a non-polar solvent mixture, such as petroleum ether:ethyl acetate (10:1), to remove impurities.[2]

  • The resulting yellow solid is dried under vacuum to yield 4-chloro-7-fluoro-6-nitroquinazoline.

Data Presentation

Table 1: Summary of Reported Yields for a Similar Synthesis (4,7-dichloro-6-nitroquinazoline)

Step Reactants Reagents and Conditions Yield (%)
Condensation2-amino-4-chlorobenzoic acid, FormamideReflux at 160 °C82.3
Nitration7-chloro-4-hydroxyquinazolineHNO₃/H₂SO₄84.7
Chlorination7-chloro-6-nitro-4-hydroxyquinazolineSOCl₂/DMF at 100 °C91.3
Overall Yield 56.1
Data adapted from a synthesis of a structurally similar compound as a reference.[3]

Visualizations

Synthesis_Pathway A 2-amino-4-fluorobenzoic acid + Formamidine acetate B 7-fluoro-4-hydroxy quinazoline A->B Cyclization (Ethylene glycol monomethyl ether, Reflux) C 7-fluoro-6-nitro-4-hydroxy quinazoline B->C Nitration (HNO3/H2SO4) D 4-chloro-7-fluoro-6-nitro quinazoline C->D Chlorination (SOCl2, Reflux)

Caption: Synthetic pathway for 4-chloro-7-fluoro-6-nitroquinazoline.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify/Recrystallize Starting Materials CheckPurity->Purify Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Pure Purify->OptimizeTemp ScreenSolvent Screen Solvents OptimizeTemp->ScreenSolvent No Improvement End Improved Yield OptimizeTemp->End Improved CheckIsomers Check for Isomer Formation (Nitration) ScreenSolvent->CheckIsomers No Improvement ScreenSolvent->End Improved WashMethanol Wash with Methanol CheckIsomers->WashMethanol Isomers Detected CheckChlorination Verify Anhydrous Conditions (Chlorination) CheckIsomers->CheckChlorination No Isomers or Post-Nitration WashMethanol->CheckChlorination DryReagents Use Fresh/Dry Reagents & Solvents CheckChlorination->DryReagents Moisture Suspected CheckChlorination->End Anhydrous DryReagents->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of quinazoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Low or no yield is a common challenge in quinazoline synthesis. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:

  • Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes, can lead to unwanted side reactions and significantly lower the yield of your desired product.[1]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point. If impurities are detected, purify the starting materials. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some synthetic routes, like the classical Bischler cyclization, may necessitate high temperatures (above 120°C), while modern catalytic methods often proceed under milder conditions.[2]

    • Troubleshooting: Conduct a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature for your specific transformation.[1]

  • Incorrect Solvent Choice: The solvent plays a pivotal role in quinazoline synthesis by affecting reactant solubility, reaction rates, and the stability of intermediates.[1] Solvents like ethanol, toluene, and DMF are frequently used.[2] In some cases, polar aprotic solvents like DMSO or DMF are particularly effective.[3] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents such as DMF and water have been shown to provide excellent yields, while ethanol and non-polar solvents like toluene and THF are ineffective.[1][4]

    • Troubleshooting: Perform a solvent screening by running the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to determine the solvent that maximizes your yield.[1]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount to success.[1]

    • Troubleshooting: If you suspect catalyst deactivation, try using a fresh batch. Ensure the catalyst is not being poisoned by impurities in the starting materials or the solvent. It is also important to optimize the catalyst loading.[1] For instance, in copper-catalyzed reactions, CuI has been shown to be an effective catalyst.[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned reaction time, consider extending the duration or increasing the temperature.[5] Microwave irradiation can also be employed to accelerate the reaction.[5]

2. I am observing significant byproduct formation in my reaction. How can I minimize this?

The formation of undesired side products can compete with the desired reaction, thereby reducing the yield and complicating purification.

  • Common Byproducts: In some syntheses, such as the Niementowski reaction, the formation of quinazolinone byproducts can occur.[5] Another common intermediate that might persist as an impurity is a benzoxazinone, formed from anthranilic acid and an anhydride.[3]

    • Troubleshooting: To minimize quinazolinone byproducts in a Niementowski reaction, using an excess of formamide can be beneficial.[5] Adjusting the pH of the reaction mixture can also influence the reaction pathway.[5] To ensure the complete conversion of a benzoxazinone intermediate, make sure a sufficient amount of the amine source is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization steps.[3]

  • Reaction Condition Optimization: The reaction conditions can be fine-tuned to favor the formation of the desired product.

    • Troubleshooting: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[3]

3. How should I monitor the progress of my quinazoline synthesis?

Effective reaction monitoring is key to achieving optimal results.

  • Thin Layer Chromatography (TLC): TLC is the most common and convenient method for tracking the progress of a reaction.[1][3]

    • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The reaction is generally considered complete when the starting material is no longer visible on the TLC plate.[3]

4. What are some common issues encountered during product purification and how can they be addressed?

Even with a successful reaction, challenges can arise during the purification stage.

  • Product Precipitation/Crystallization: Difficulty in obtaining a pure solid product can be due to the choice of an inappropriate solvent for recrystallization.

    • Troubleshooting: To find a suitable recrystallization solvent, test the solubility of your crude product in various solvents at both room temperature and their boiling points. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon slow cooling.[1]

  • Loss of Product on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel during column chromatography.

    • Troubleshooting: If you suspect product loss on the column, consider alternative purification methods such as recrystallization or preparative TLC.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of quinazoline synthesis, providing a clear comparison of how different reaction parameters can influence the yield.

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [3]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2Cu₂ODBUDMSO72
3CuODBUDMSO65
4Cu(OAc)₂DBUDMSO78
5CuIEt₃NDMSO68
6CuIK₂CO₃DMSO55
7CuIDBUDMF75
8CuIDBUToluene40

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[3]

Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [4]

EntrySolventYield (%)
1None<5
2Toluene<5
3THF<5
4Ethanol<5
5DMF85
6Water91

Reaction conditions: 2-aminobenzonitrile and CO₂.[4]

Table 3: Optimization of Synthesis Process of 4-Methylquinazoline [6]

ParameterOptimized ConditionYield (%)
CatalystBF₃-Et₂O86
Molar Ratio (2-aminoacetophenone:BF₃-Et₂O)1:0.586
Weight Ratio (2-aminoacetophenone:formamide)1:5286
Temperature150°C86
Time6 h86

Starting materials: 2-aminoacetophenone and formamide.[6]

Experimental Protocols

Here are detailed methodologies for key experiments in quinazoline synthesis.

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [3]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3]

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3] A reaction time of 8-10 minutes is often optimal.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.[3]

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: Mix the 2-methyl-4H-3,1-benzoxazin-4-one with a solid support (e.g., NaOH on alumina) and an aqueous ammonia solution in a microwave-safe vessel.

  • Reaction Conditions: Irradiate the mixture for a selected period.

  • Purification: The product can be purified by recrystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yields

LowYieldTroubleshooting start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst purify_reagents Purify/Recrystallize Starting Materials check_purity->purify_reagents Impurities detected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_time Adjust Reaction Time check_conditions->optimize_time fresh_catalyst Use Fresh Catalyst/ Optimize Loading check_catalyst->fresh_catalyst Inactive catalyst end_good Improved Yield purify_reagents->end_good optimize_temp->end_good optimize_solvent->end_good optimize_time->end_good fresh_catalyst->end_good

A decision tree to guide troubleshooting for low reaction yields.

Diagram 2: General Workflow for Quinazoline Synthesis

QuinazolineSynthesisWorkflow start Reaction Setup (Starting Materials + Solvent) reaction Reaction (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Precipitation, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

A generalized workflow for a typical quinazoline synthesis experiment.

References

Technical Support Center: 7-Fluoro-6-nitro-4-hydroxyquinazoline Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of 7-fluoro-6-nitro-4-hydroxyquinazoline, with a specific focus on the identification and removal of isomeric impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 7-fluoro-6-nitro-4-hydroxyquinazoline.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product - Incomplete nitration reaction. - Loss of product during the quenching/precipitation step.- Ensure the reaction temperature is maintained and the reaction is allowed to proceed for the recommended time. - Pour the reaction mixture slowly into a well-stirred ice/water mixture to ensure efficient precipitation.
Product Fails to Precipitate - Insufficient amount of water used for quenching. - The product remains dissolved in the acidic solution.- Use a larger volume of ice/water for quenching the reaction. - Ensure the final solution is sufficiently dilute to cause the product to precipitate.
Low Purity After Methanol Wash - Inefficient removal of isomers. - The crude product was not sufficiently dried before washing. - Insufficient volume of methanol or number of washes.- Increase the number of methanol washes. - Ensure the crude product is thoroughly dried before commencing the methanol wash. - Use a larger volume of methanol for each wash.
Significant Loss of Product During Methanol Wash - The desired 7-fluoro-6-nitro-4-hydroxyquinazoline isomer has some solubility in methanol.- Perform the washing with cold methanol to minimize the loss of the desired product. - Minimize the time the product is in contact with methanol during each wash.
Inconsistent Results - Variations in the quality of starting materials or reagents. - Inconsistent reaction conditions (temperature, time).- Use starting materials and reagents of consistent quality. - Carefully control all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities formed during the nitration of 7-fluoro-4-hydroxyquinazoline?

A1: The nitration of 7-fluoro-4-hydroxyquinazoline is an electrophilic aromatic substitution reaction. The primary product is the desired 7-fluoro-6-nitro-4-hydroxyquinazoline. However, the formation of the 7-fluoro-8-nitro-4-hydroxyquinazoline isomer is a common side reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.

Q2: Why is methanol used to wash away the isomeric impurities?

A2: The purification process leverages the difference in solubility between the desired 6-nitro isomer and the undesired 8-nitro isomer in methanol. The desired 7-fluoro-6-nitro-4-hydroxyquinazoline is only slightly soluble in methanol, while the isomeric byproduct is more soluble and is therefore washed away.[1]

Q3: How can I monitor the progress of the purification?

A3: The progress of the purification can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable TLC system would be a silica gel plate with a mobile phase such as dichloromethane:methanol (e.g., 95:5 v/v). The desired product and the isomer will have different Rf values. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) would likely separate the isomers.

Q4: What is the expected yield and purity of the final product?

A4: The yield and purity can vary depending on the reaction scale and the efficiency of the purification. The following table provides representative data.

Parameter Value
Crude Product Yield 85-95%
Purity of Crude Product (by HPLC) 80-90% (containing the 8-nitro isomer)
Yield after Methanol Wash 70-85% (relative to starting material)
Purity of Final Product (by HPLC) >98%

Q5: Can other solvents be used for purification?

A5: While methanol is commonly used, other polar solvents could potentially be used for purification. However, the chosen solvent must exhibit a significant solubility difference between the desired product and the isomeric impurities. Acetic acid can be used for recrystallization to obtain high-purity crystals suitable for X-ray diffraction.[1]

Experimental Protocols

Protocol 1: Synthesis of Crude 7-fluoro-6-nitro-4-hydroxyquinazoline

This protocol is adapted from a known procedure.[1]

  • Reaction Setup: In a suitable reaction vessel, add 7-fluoro-4-hydroxyquinazoline to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Heat the mixture at 100°C for 1 hour.

  • Quenching: After cooling, slowly pour the reaction mixture onto a large volume of ice-water with vigorous stirring.

  • Isolation: Collect the precipitated crude product by vacuum filtration.

  • Drying: Dry the crude product thoroughly in a vacuum oven.

Protocol 2: Purification of 7-fluoro-6-nitro-4-hydroxyquinazoline by Methanol Washing

This protocol is based on a patented method for isomer removal.

  • Washing: To the dried crude product, add a sufficient volume of methanol (e.g., 10 mL per gram of crude product).

  • Stirring: Stir the slurry at room temperature for 1-2 hours.

  • Filtration: Filter the mixture to collect the solid product.

  • Repetition: Repeat the washing process 2-4 times, or until the desired purity is achieved as monitored by TLC or HPLC.

  • Final Drying: Dry the purified 7-fluoro-6-nitro-4-hydroxyquinazoline in a vacuum oven.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start Start: 7-fluoro-4-hydroxyquinazoline reagents Add H₂SO₄ and fuming HNO₃ start->reagents reaction Heat at 100°C for 1h reagents->reaction quench Quench in ice-water reaction->quench filter_crude Filter to obtain crude product quench->filter_crude wash Wash crude product with Methanol filter_crude->wash Crude Product stir Stir for 1-2 hours wash->stir filter_pure Filter to collect purified product stir->filter_pure dry Dry the final product filter_pure->dry end 7-fluoro-6-nitro-4-hydroxyquinazoline dry->end Final Product: >98% Purity

Caption: Experimental workflow for the synthesis and purification of 7-fluoro-6-nitro-4-hydroxyquinazoline.

G reactant 7-fluoro-4-hydroxyquinazoline reagents + HNO₃ / H₂SO₄ reactant->reagents product_desired 7-fluoro-6-nitro-4-hydroxyquinazoline (Desired Product) reagents->product_desired product_isomer 7-fluoro-8-nitro-4-hydroxyquinazoline (Isomeric Byproduct) reagents->product_isomer

Caption: Reaction scheme showing the formation of the desired product and the primary isomeric byproduct.

References

Technical Support Center: 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Chloro-7-nitroquinazoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems that may arise during the use of this compound in your experiments.

Q1: My reaction is yielding unexpected byproducts or lower than expected yields. Could this be related to the stability of this compound?

A1: Yes, unexpected results can be a consequence of compound degradation. This compound is sensitive to certain conditions which can lead to its decomposition.

Troubleshooting Workflow for Unexpected Results

The following workflow can help you determine if the stability of this compound is affecting your experiment.

G cluster_0 Troubleshooting Unexpected Experimental Results start Start: Unexpected Results Observed check_storage Verify Storage Conditions of this compound start->check_storage check_handling Review Handling Procedures check_storage->check_handling check_reaction_conditions Assess Reaction Conditions for Incompatibilities check_handling->check_reaction_conditions test_purity Test Purity of Starting Material (e.g., by HPLC) check_reaction_conditions->test_purity degradation_suspected Degradation Suspected test_purity->degradation_suspected Purity < 98% or multiple peaks rerun_experiment Re-run Experiment with Fresh or Purified Compound test_purity->rerun_experiment Purity ≥ 98% recrystallize Purify by Recrystallization or Chromatography degradation_suspected->recrystallize recrystallize->rerun_experiment end_good Problem Resolved rerun_experiment->end_good Successful end_bad Problem Persists: Contact Technical Support rerun_experiment->end_bad Unsuccessful

Caption: Troubleshooting workflow for unexpected experimental results.

Q2: I observed a change in the physical appearance of the this compound powder. What should I do?

A2: this compound is typically a pale yellow to light brown powder.[1] A significant color change or clumping may indicate degradation or moisture absorption. It is recommended to test the purity of the material before use. If degradation is confirmed, the product should be disposed of according to your institution's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light, heat, and moisture.[1] For long-term storage, maintaining the compound at -20°C is recommended.[3][4] As the compound is moisture-sensitive, storage under a nitrogen atmosphere is also advisable.[5]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q3: Is this compound stable under normal laboratory conditions?

A3: this compound is stable under recommended storage conditions.[1][5] However, it is sensitive to moisture, heat, and light, which can lead to its degradation.[1] Therefore, it is important to handle the compound in a controlled environment and minimize its exposure to ambient conditions.

Q4: What are the hazardous decomposition products of this compound?

A4: In the event of a fire or thermal decomposition, this compound may produce toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[1][2]

Summary of Stability and Storage Data

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place; Long-term at -20°C[1][2][3][4]
Atmosphere Tightly sealed container; Moisture sensitive, store under nitrogen[1][5]
Light Exposure Protect from sunlight[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1]
Appearance Pale yellow to light brown powder[1]

Key Storage and Handling Recommendations

The following diagram outlines the critical factors for the proper storage and handling of this compound.

G cluster_1 Storage and Handling of this compound cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_incompatibilities Avoid Contact With center_node This compound storage_temp Cool, Dry Place (-20°C for long-term) center_node->storage_temp storage_light Protect from Light center_node->storage_light storage_atmosphere Tightly Sealed Container (Under Nitrogen) center_node->storage_atmosphere handling_ppe Wear PPE (Gloves, Goggles) center_node->handling_ppe handling_ventilation Use in a Well-Ventilated Area center_node->handling_ventilation handling_dust Avoid Dust Formation center_node->handling_dust incompatible_oxidizers Strong Oxidizing Agents center_node->incompatible_oxidizers incompatible_acids Strong Acids center_node->incompatible_acids incompatible_bases Strong Bases center_node->incompatible_bases

References

Navigating Nucleophilic Aromatic Substitution on Quinazolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on quinazolines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline preferentially substituted over the C2 position in SNAr reactions?

A1: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines is primarily governed by electronic factors. The carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more electrophilic center.[1][3] This heightened reactivity at the C4 position leads to the preferential formation of the 4-substituted product under kinetic control.[1][2]

Q2: What are the typical reaction conditions for an SNAr on a chloroquinazoline?

A2: SNAr reactions on chloroquinazolines are typically conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or alcohols like isopropanol and ethanol.[1][4][5] The choice of solvent can significantly impact reaction rates and yields.[4] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the nucleophile.[1][4] A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3), is often added to neutralize the HCl generated during the reaction or to deprotonate the nucleophile.[6][7]

Q3: Can water be used as a solvent for SNAr reactions on quinazolines?

A3: Yes, in some cases, water can be an effective and environmentally benign solvent for SNAr reactions on heteroaryl chlorides, including quinazolines.[8] Reactions in water, often with a base like potassium fluoride (KF), can be facile and lead to clean reaction mixtures, sometimes simplifying product isolation to a simple extraction.[8] However, the potential for hydrolysis of the chloroquinazoline to the corresponding quinazolinone is a competing side reaction that needs to be considered.[9][10]

Q4: How does the nature of the nucleophile affect the reaction?

A4: The nucleophilicity of the reacting species is a critical factor. Electron-rich nucleophiles, such as aliphatic amines or anilines with electron-donating groups, react more readily and often under milder conditions.[11] Conversely, electron-poor nucleophiles, like anilines with electron-withdrawing groups, may require harsher conditions, such as higher temperatures or longer reaction times, to achieve good conversion.[7][11] In some instances, very weak nucleophiles may fail to react altogether.[7]

Q5: What is a Meisenheimer complex and is it relevant to these reactions?

A5: A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. In the context of SNAr on quinazolines, the nucleophile attacks the electron-deficient carbon atom (typically C4), breaking the aromaticity and forming this resonance-stabilized anionic intermediate. The stability of the Meisenheimer complex is a key factor in the facility of the SNAr reaction. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the quinazoline ring. While often transient and not directly observed under normal reaction conditions, its formation is a cornerstone of the addition-elimination mechanism of SNAr.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue in SNAr reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed end_good Improved Yield check_purity->end_good Impurity Found & Removed screen_solvent Screen Different Solvents optimize_temp->screen_solvent No Improvement optimize_temp->end_good Optimal Temperature Found check_base Evaluate Base Stoichiometry and Strength screen_solvent->check_base No Improvement screen_solvent->end_good Better Solvent Identified check_nucleophile Assess Nucleophile Reactivity check_base->check_nucleophile No Improvement check_base->end_good Optimal Base Conditions Found product_stability Check Product Stability check_nucleophile->product_stability No Improvement check_nucleophile->end_good Reaction Conditions Adjusted for Nucleophile product_stability->end_good Decomposition Minimized

Caption: A systematic workflow for troubleshooting low yields.

Possible Cause Troubleshooting Step Experimental Protocol/Suggestion
Poor Starting Material Quality Verify the purity of your haloquinazoline and nucleophile using techniques like NMR, LC-MS, or melting point analysis.[4]Purification: Recrystallize or chromatograph impure starting materials. Ensure they are dry, as water can lead to hydrolysis side products.[4]
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) in small-scale trials.[4]Temperature Screening: Set up parallel reactions at different temperatures and monitor progress by TLC or LC-MS to identify the optimal condition. Be aware that excessive heat can cause decomposition.[12]
Incorrect Solvent The polarity and nature of the solvent are crucial.[4]Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, MeCN, DMF, DMSO, isopropanol).[4][7] For instance, polar aprotic solvents like DMF and DMSO are often effective.[4]
Inappropriate Base The choice and amount of base can significantly affect the outcome.Base Screening: If using a weak nucleophile, a stronger base might be needed to deprotonate it. However, a strong base like KOH can lead to hydrolysis of the chloroquinazoline.[6][7] Test different bases (e.g., K2CO3, Cs2CO3, DIPEA) and stoichiometry.[6][7]
Low Reactivity of Nucleophile Electron-withdrawing groups on the nucleophile can decrease its reactivity.[7][11]Modify Conditions: For poorly reactive nucleophiles, consider increasing the reaction temperature, using a more forcing solvent, or employing microwave irradiation to enhance the reaction rate.[5][11]
Product Decomposition The desired product might be unstable under the reaction conditions.[4]Stability Test: Subject a purified sample of the product to the reaction conditions (without starting materials) to check for degradation. If decomposition occurs, try milder conditions or shorter reaction times.[4]
Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and mitigating these is key to a successful reaction.

Common Side Products and Their Prevention

Side Product Cause Prevention and Mitigation
Quinazolinone Hydrolysis of the chloroquinazoline by water present in the reaction mixture or during workup.[9]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with aqueous acidic or basic conditions if the product is sensitive.
Di-substituted Quinazoline If the starting material is a dihaloquinazoline (e.g., 2,4-dichloroquinazoline), substitution at both positions can occur, especially under harsh conditions or with a large excess of a highly reactive nucleophile.Use stoichiometric amounts of the nucleophile (typically 1.0-1.2 equivalents for monosubstitution). Control the reaction temperature; the second substitution often requires more forcing conditions.[2]
Self-condensation of Nucleophile Possible with certain nucleophiles under basic conditions.Optimize the reaction temperature and base concentration. Add the nucleophile slowly to the reaction mixture.
Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure product can be challenging.

Purification Troubleshooting

Problem Possible Cause Suggested Solution
Product is difficult to separate from starting material Similar polarity of the product and starting material.Chromatography Optimization: Try different solvent systems for column chromatography with varying polarities. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and separation.
Product "oils out" during crystallization The solution is too concentrated, or the chosen solvent is too good.Crystallization Optimization: Try a different crystallization solvent or a solvent/anti-solvent system. Use a more dilute solution and cool it slowly. Seeding the solution with a small crystal of the pure product can induce proper crystallization.[13]
Product streaks on silica gel column The product may be too polar or acidic/basic, leading to strong adsorption on the silica.Modify Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica. Modify Eluent: For basic compounds, add triethylamine to the eluent. For acidic compounds, a small amount of acetic acid may help.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from the literature, illustrating how different experimental parameters can influence the yield of SNAr reactions on quinazolines.

Table 1: Effect of Solvent and Base on the Synthesis of 3-methyl-2-phenylquinazolin-4-one [7]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (4.0)DMSO13524Trace
2KOH (4.0)DMSO1352410
3KOtBu (4.0)DMSO13524~10
4Cs2CO3 (4.0)DMSO1352472
5Cs2CO3 (4.0)THF13524<10
6Cs2CO3 (4.0)1,4-Dioxane13524<10
7Cs2CO3 (4.0)DMF1352425
8Cs2CO3 (2.5)DMSO1352470

Reaction of 2-fluoro-N-methylbenzamide with benzamide.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [5]

EntryAmine NucleophileMethodTimeYield (%)
12-Amino-6-methoxybenzothiazoleReflux12 h45.9
22-Amino-6-methoxybenzothiazoleMicrowave (60W)20 min89.0
32-Amino-6-ethoxybenzothiazoleReflux12 h24.4
42-Amino-6-ethoxybenzothiazoleMicrowave (60W)20 min92.5

Reaction of 4-chloroquinazoline with various heterocyclic amines in isopropanol.

Experimental Protocols

General Protocol for the Synthesis of 4-Anilinoquinazolines

This protocol is a representative example of an SNAr reaction between a 4-chloroquinazoline and an aniline derivative.

Reaction Scheme

sub 4-Chloroquinazoline prod 4-Anilinoquinazoline sub->prod Solvent, Base Heat nuc + Aniline nuc->prod hcl + HCl prod->hcl

Caption: General synthesis of 4-anilinoquinazolines.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline (1.0 eq.).

  • Addition of Reagents: Add a suitable solvent (e.g., isopropanol, ~10-20 mL per mmol of chloroquinazoline). Add the aniline derivative (1.0-1.2 eq.) and a base (e.g., DIPEA, 1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating.[14] Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[4]

This technical support center provides a foundational guide to troubleshooting SNAr reactions on quinazolines. For more specific issues, consulting the primary literature relevant to your particular substrate and nucleophile is always recommended.

References

How to avoid hydrolysis of 4,7-dichloro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 4,7-dichloro-6-nitroquinazoline to prevent its hydrolysis. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions with detailed experimental protocols.

Troubleshooting Guide

Issue: Degradation of 4,7-dichloro-6-nitroquinazoline, indicated by the presence of 7-chloro-6-nitroquinazolin-4(3H)-one.

4,7-dichloro-6-nitroquinazoline is a highly reactive intermediate that is extremely sensitive to moisture.[1][2] Hydrolysis is a common issue, leading to the formation of the less reactive 7-chloro-6-nitroquinazolin-4(3H)-one, which can be identified by analytical methods such as NMR spectroscopy.[1][2]

Table 1: Qualitative Stability of 4,7-dichloro-6-nitroquinazoline under Various Conditions

ConditionStabilityRecommendations
Atmosphere Highly Unstable in the presence of moisture.Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
Solvents Unstable in protic solvents (e.g., water, methanol, ethanol).[1]Use anhydrous aprotic solvents (e.g., THF, DCM, Toluene, DMF).
Temperature Relatively Stable at low temperatures.Store at -20°C in a tightly sealed container.[3] Perform reactions at low temperatures when possible.
pH Unstable in both acidic and basic aqueous conditions.Avoid aqueous workups until the chloro groups have been substituted. If an aqueous workup is necessary, perform it quickly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 4,7-dichloro-6-nitroquinazoline hydrolysis?

A1: The primary indicator of hydrolysis is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate, corresponding to 7-chloro-6-nitroquinazolin-4(3H)-one. Confirmation can be achieved through techniques like ¹H NMR, where the spectrum of the hydrolyzed product will closely resemble that of the starting material for the chlorination step.[1][2] Mass spectrometry can also be used to detect the mass of the hydrolyzed product.

Q2: How should I properly store 4,7-dichloro-6-nitroquinazoline to prevent hydrolysis?

A2: To ensure the stability of 4,7-dichloro-6-nitroquinazoline, it is crucial to store it under anhydrous conditions. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[3] For long-term storage, a temperature of -20°C is recommended.[3] Avoid storing in humid environments or in containers that are not airtight.

Q3: What is the best way to handle 4,7-dichloro-6-nitroquinazoline during an experiment to avoid hydrolysis?

A3: All manipulations of 4,7-dichloro-6-nitroquinazoline should be carried out using anhydrous techniques. This includes using oven-dried glassware, anhydrous solvents, and performing reactions under an inert atmosphere. Syringes and needles should be purged with inert gas before use. It is often synthesized and used in situ to minimize exposure to moisture.[1][2]

Q4: Can you provide a protocol for a reaction using 4,7-dichloro-6-nitroquinazoline that minimizes hydrolysis?

A4: The following is a general protocol for a nucleophilic substitution reaction. Specific conditions may need to be optimized for your particular substrate.

Experimental Protocol: General Nucleophilic Substitution

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your nucleophile is also dry.

  • Reaction Setup:

    • Dissolve the nucleophile in the chosen anhydrous aprotic solvent (e.g., THF, DMF) in the reaction flask under an inert atmosphere.

    • If a base is required (e.g., triethylamine, diisopropylethylamine), ensure it is anhydrous and add it to the nucleophile solution.

    • In a separate dry flask, dissolve the 4,7-dichloro-6-nitroquinazoline in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the nucleophile solution to the desired temperature (e.g., 0°C or lower) using an appropriate cooling bath.

    • Slowly add the solution of 4,7-dichloro-6-nitroquinazoline to the cooled nucleophile solution via a syringe or dropping funnel.

    • Monitor the reaction progress by TLC, taking care to quickly quench the aliquot in a small amount of anhydrous solvent for analysis.

  • Workup:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of a salt (e.g., ammonium chloride or sodium bicarbonate) at low temperature.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q5: How can I purify 4,7-dichloro-6-nitroquinazoline if it contains the hydrolyzed impurity?

A5: Due to its high reactivity, purification of 4,7-dichloro-6-nitroquinazoline is challenging and it is often best to use the crude material immediately after synthesis, assuming the reaction to prepare it went to completion. If purification is necessary, it must be done under strictly anhydrous conditions. Recrystallization from a non-protic solvent like toluene might be possible, but care must be taken to exclude all moisture. Column chromatography on silica gel can be attempted using anhydrous solvents, but the silica should be dried beforehand, and the chromatography should be performed quickly.

Visual Guides

Below are diagrams to help visualize the hydrolysis process and the workflow for troubleshooting.

HydrolysisMechanism quinazoline 4,7-dichloro-6-nitroquinazoline intermediate Tetrahedral Intermediate quinazoline->intermediate Nucleophilic attack by H₂O at C4 water H₂O (Moisture) product 7-chloro-6-nitroquinazolin-4(3H)-one (Hydrolysis Product) intermediate->product Elimination of HCl hcl HCl

Caption: Mechanism of 4,7-dichloro-6-nitroquinazoline hydrolysis.

TroubleshootingWorkflow start Experiment with 4,7-dichloro-6-nitroquinazoline check_hydrolysis Check for Hydrolysis (e.g., TLC, NMR) start->check_hydrolysis no_hydrolysis Proceed with Experiment check_hydrolysis->no_hydrolysis No hydrolysis_detected Hydrolysis Detected check_hydrolysis->hydrolysis_detected Yes investigate Investigate Source of Moisture hydrolysis_detected->investigate solvents Solvents/Reagents Anhydrous? investigate->solvents Check atmosphere Inert Atmosphere Maintained? investigate->atmosphere Check glassware Glassware Properly Dried? investigate->glassware Check optimize Optimize Protocol: - Use anhydrous solvents - Ensure inert atmosphere - Use oven-dried glassware solvents->optimize atmosphere->optimize glassware->optimize retry Retry Experiment optimize->retry

Caption: Troubleshooting workflow for hydrolysis of 4,7-dichloro-6-nitroquinazoline.

ExperimentalWorkflow prep 1. Preparation - Oven-dry all glassware - Use anhydrous solvents/reagents setup 2. Reaction Setup - Assemble under inert gas (N₂/Ar) - Dissolve reagents in anhydrous solvent prep->setup reaction 3. Reaction - Cool reaction mixture - Slow addition of quinazoline solution - Monitor by TLC setup->reaction workup 4. Workup - Quench at low temperature - Extract with organic solvent - Dry over anhydrous drying agent reaction->workup analysis 5. Analysis - Concentrate product - Characterize (NMR, MS, etc.) workup->analysis

Caption: Recommended experimental workflow to prevent hydrolysis.

References

Technical Support Center: Synthesis of 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-7-nitroquinazoline. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

What are the common starting materials for the synthesis of this compound?

Common starting materials include 7-nitroquinazolin-4(3H)-one or precursors that form the quinazoline ring system in situ, such as substituted anthranilic acids. For instance, 4,7-dichloro-6-nitroquinazoline can be synthesized from 2-amino-4-chlorobenzoic acid in a three-step process involving condensation, nitration, and chlorination.[1]

What is the role of thionyl chloride (SOCl₂) in the synthesis?

Thionyl chloride is a common chlorinating agent used to convert a hydroxyl group at the 4-position of the quinazoline ring to a chloro group. For example, 7-nitroquinazolin-4(3H)-one is refluxed with thionyl chloride, often with a catalytic amount of DMF, to yield this compound.[2]

Why is this compound considered an important intermediate?

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules.[3] Specifically, the this compound scaffold is a key intermediate in the synthesis of various therapeutic agents, including potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are used in anticancer therapies.[3]

What are the key reaction steps in a typical synthesis of a substituted 4-chloro-nitroquinazoline?

A typical synthesis involves several key steps:

  • Condensation: Formation of the initial quinazoline ring system.

  • Nitration: Introduction of the nitro group onto the quinazoline core.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete chlorination of the 4-hydroxy group.Ensure the 7-nitroquinazolin-4(3H)-one is completely dissolved and the reaction mixture becomes a clear solution during reflux with thionyl chloride. The reaction is typically refluxed at 110°C for about 3 hours.[2]
Inefficient removal of isomers.In related syntheses, such as that of 4-chloro-7-fluoro-6-nitro-quinazoline, isomers are removed by repetitive washing with methanol. This technique may be applicable to purify the product.[4]
Degradation of the product due to moisture.4,7-dichloro-6-nitroquinazoline is extremely sensitive to moisture and can hydrolyze back to its starting material.[1] Handle this compound under anhydrous conditions and store it in a dry environment.
Presence of Impurities in the Final Product Residual thionyl chloride.After the reaction, excess thionyl chloride should be removed by distillation under reduced pressure. Adding anhydrous benzene and redistilling can help to completely remove residual thionyl chloride.[2]
Incomplete reaction or side reactions.Purify the crude product using column chromatography or recrystallization.[5] For related compounds, a mixture of petroleum ether and ethyl acetate has been used as a wash solvent.[4]
Difficulty in Product Isolation Product is soluble in the work-up solvent.If the product does not precipitate upon cooling, dilute the reaction mixture with an organic solvent and proceed with an aqueous wash and extraction.[5]
Formation of a complex mixture.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize the formation of side products.[3][5]

Experimental Protocols

Synthesis of this compound from 7-nitroquinazolin-4(3H)-one

This protocol is based on the chlorination of 7-nitroquinazolin-4(3H)-one.[2]

Materials:

  • 7-nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous benzene

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride.

  • Add a catalytic amount of DMF (3 drops) to the suspension.

  • Reflux the reaction mixture at 110°C for approximately 3 hours, or until the solution becomes clear.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Dissolve the crude product in dichloromethane (CH₂Cl₂).

  • Carefully adjust the pH to 7-8 with sodium carbonate (Na₂CO₃) solution.

  • Extract the mixture with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent by concentration under reduced pressure to obtain the final product, this compound.

Quantitative Data Summary

ParameterValueSource
Synthesis of 4,7-dichloro-6-nitroquinazoline
Condensation Yield82.3%[1]
Nitration Yield84.7%[1]
Chlorination Yield91.3%[1]
Overall Yield56.1%[1]
Synthesis of (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine
Reaction Temperature80°C[6]
Reaction Time1.5 h[6]
Yield85.3%[6]

Visualizations

Experimental Workflow for the Synthesis of this compound

G start Start: 7-nitroquinazolin-4(3H)-one step1 Suspend in Thionyl Chloride Add catalytic DMF start->step1 step2 Reflux at 110°C for 3h step1->step2 step3 Distill under reduced pressure to remove excess SOCl₂ step2->step3 step4 Dissolve in Dichloromethane step3->step4 step5 Adjust pH to 7-8 with Na₂CO₃ solution step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Dry organic phase with Na₂SO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 end End Product: This compound step8->end

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Quinazoline Synthesis Troubleshooting

G issue Low Product Yield cause1 Incomplete Chlorination issue->cause1 cause2 Product Degradation (Moisture Sensitivity) issue->cause2 cause3 Formation of Isomers/ Side Products issue->cause3 solution1 Ensure clear solution during reflux (complete reaction) cause1->solution1 solution2 Handle under anhydrous conditions cause2->solution2 solution3 Purify via chromatography or recrystallization cause3->solution3 solution4 Monitor reaction by TLC cause3->solution4

Caption: Troubleshooting logic for low yield in quinazoline synthesis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Chloro-7-Nitroquinoline vs. 7-Chloro-6-Nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a detailed comparison of the reactivity of two constitutional isomers, 4-chloro-7-nitroquinoline and 7-chloro-6-nitroquinoline, with a focus on nucleophilic aromatic substitution (SNAr).

The strategic placement of the nitro and chloro substituents on the quinoline scaffold dramatically influences the susceptibility of these compounds to nucleophilic attack. While direct comparative kinetic studies are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the foundational principles of physical organic chemistry and available experimental data for related compounds.[1]

The Decisive Role of Substituent Positioning in Reactivity

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings, proceeding through a two-step addition-elimination mechanism. The rate of this reaction is largely governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack by stabilizing this negatively charged intermediate.[1]

The key differentiator between 4-chloro-7-nitroquinoline and 7-chloro-6-nitroquinoline lies in the position of the powerful electron-withdrawing nitro group relative to the chlorine leaving group.

  • 7-Chloro-6-nitroquinoline: In this isomer, the nitro group is positioned ortho to the chlorine atom at the 7-position. This geometric arrangement allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance. This enhanced stabilization significantly lowers the activation energy of the reaction, leading to a faster reaction rate.[1]

  • 4-Chloro-7-nitroquinoline: Conversely, in this isomer, the nitro group at the 7-position is not in a direct ortho or para relationship to the chlorine atom at the 4-position. Although the nitro group still exerts an electron-withdrawing effect on the entire quinoline system, its ability to stabilize the Meisenheimer complex formed upon nucleophilic attack at the C-4 position is considerably less effective.[1]

Consequently, 7-chloro-6-nitroquinoline is predicted to be substantially more reactive towards nucleophiles than 4-chloro-7-nitroquinoline .[1] This heightened reactivity often translates to the need for milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.[1]

Quantitative Comparison of Reactivity Parameters

While specific kinetic data from a direct comparative study is unavailable, the following table summarizes the predicted differences in key parameters that influence the reactivity of the two isomers in SNAr reactions.

Parameter7-Chloro-6-nitroquinoline4-Chloro-7-nitroquinolineRationale
Predicted Reactivity HighLow to ModerateThe ortho-nitro group in the 7-chloro isomer provides superior resonance stabilization of the Meisenheimer intermediate.[1]
Mulliken Charge on C-Cl More positiveLess positiveThe strong electron-withdrawing effect of the ortho-nitro group increases the electrophilicity of the carbon atom bonded to the chlorine.[1]
LUMO Energy LowerHigherIncreased conjugation and electron withdrawal in the 7-chloro isomer result in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times, stronger base)The higher intrinsic reactivity of the 7-chloro isomer allows for substitution under less demanding conditions.[1]

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are generalized experimental protocols for the amination of both isomers, based on procedures for structurally similar compounds. It is important to note that optimal conditions may vary depending on the specific nucleophile and desired product.

Protocol 1: Amination of 7-Chloro-6-nitroquinoline

This protocol outlines a general procedure for the reaction of 7-chloro-6-nitroquinoline with an amine nucleophile.

Materials:

  • 7-Chloro-6-nitroquinoline

  • Amine nucleophile (e.g., morpholine, aniline)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-chloro-6-nitroquinoline (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) to the solution. If a base is required, add it at this stage (e.g., 1.5 mmol of potassium carbonate for reaction with aniline).

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For a reaction with morpholine in ethanol, a reaction time of 4-6 hours at reflux is typical. For a reaction with aniline in DMF, heating at 100-120 °C for 8-12 hours may be necessary.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a suitable solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Amination of 4-Chloro-7-nitroquinoline

This protocol provides a general procedure for the amination of 4-chloro-7-nitroquinoline, which typically requires more forcing conditions.

Materials:

  • 4-Chloro-7-nitroquinoline

  • Amine nucleophile (e.g., butylamine, ethane-1,2-diamine)

  • Solvent (optional, the reaction can be run neat or in a high-boiling solvent like DMF or NMP)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-7-nitroquinoline (1.0 eq) and an excess of the amine nucleophile (2-5 eq).

  • Reaction Conditions: Heat the mixture with vigorous stirring. If no solvent is used (neat conditions), the temperature should be sufficient to ensure a reasonable reaction rate (e.g., 100-140 °C). If a solvent is used, the mixture should be heated to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with an organic solvent and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizing the Reactivity Difference

The following diagrams illustrate the underlying principles of the reactivity comparison between the two isomers.

SNAr_Mechanism cluster_7_chloro 7-Chloro-6-nitroquinoline cluster_4_chloro 4-Chloro-7-nitroquinoline start_7 7-Chloro-6-nitroquinoline intermediate_7 Meisenheimer Complex (Resonance Stabilized by ortho-NO2) start_7->intermediate_7 + Nu- product_7 7-Substituted-6-nitroquinoline intermediate_7->product_7 - Cl- start_4 4-Chloro-7-nitroquinoline intermediate_4 Meisenheimer Complex (Less Stabilized) start_4->intermediate_4 + Nu- product_4 4-Substituted-7-nitroquinoline intermediate_4->product_4 - Cl-

Caption: SNAr mechanism for the two isomers.

Reactivity_Logic substituent_pos Position of Nitro Group relative to Chlorine ortho_pos Ortho Position (7-Chloro-6-nitroquinoline) substituent_pos->ortho_pos meta_like_pos Meta-like Position (4-Chloro-7-nitroquinoline) substituent_pos->meta_like_pos high_stab High Resonance Stabilization ortho_pos->high_stab low_stab Low Resonance Stabilization meta_like_pos->low_stab stabilization Stabilization of Meisenheimer Complex low_ae Lower Activation Energy high_stab->low_ae high_ae Higher Activation Energy low_stab->high_ae activation_energy Activation Energy high_reactivity Higher Reactivity low_ae->high_reactivity low_reactivity Lower Reactivity high_ae->low_reactivity reactivity Reactivity in SNAr

Caption: Logical relationship of reactivity.

Conclusion

In the nucleophilic aromatic substitution of chloro-nitroquinolines, the positional relationship between the nitro and chloro substituents is the paramount determinant of reactivity. 7-Chloro-6-nitroquinoline is unequivocally the more reactive isomer due to the ortho-position of the powerful electron-withdrawing nitro group, which provides substantial resonance stabilization to the reaction intermediate.[1] This inherent reactivity advantage makes it a more favorable starting material for SNAr reactions, often allowing for milder conditions and greater synthetic efficiency. Conversely, 4-chloro-7-nitroquinoline is a less reactive substrate, and chemists should anticipate the need for more forcing conditions to achieve comparable transformations. This guide provides the foundational knowledge to inform the strategic selection and use of these important heterocyclic building blocks in drug discovery and development.

References

A Comparative Guide to the Validation of 4-Chloro-7-nitroquinazoline Synthesis by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the synthesis of novel compounds is only the first step. Rigorous validation of the synthesized product is critical to ensure its identity, purity, and quality. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of 4-Chloro-7-nitroquinazoline, a key intermediate in the synthesis of various biologically active molecules. We present a detailed experimental protocol for both the synthesis and the subsequent HPLC-MS validation, alongside a comparison with alternative analytical techniques.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the chlorination of its precursor, 7-nitroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis
  • Reaction Setup : 7-nitroquinazolin-4(3H)-one is suspended in thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is added to the suspension.[1]

  • Reflux : The reaction mixture is heated to reflux at approximately 110°C for about 3 hours, or until the solution becomes clear, indicating the completion of the reaction.[1]

  • Removal of Excess Reagent : Post-reaction, the excess thionyl chloride is removed by distillation under reduced pressure. Anhydrous benzene is then added and subsequently distilled off to ensure complete removal of any residual thionyl chloride.[1]

  • Work-up and Extraction : The crude product is dissolved in dichloromethane (CH₂Cl₂). The pH of the solution is carefully adjusted to 7-8 using a sodium carbonate (Na₂CO₃) solution. The organic phase is then extracted, collected, and dried over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation : The solvent is removed by concentration under reduced pressure to yield the final product, this compound.[1]

Validation by HPLC-MS

HPLC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is exceptionally suited for the analysis of small organic molecules like this compound, providing information on both purity and molecular weight.

Experimental Protocol: HPLC-MS Validation

This protocol is a representative method for the validation of this compound, based on established procedures for similar quinazoline derivatives.[2][3][4]

1. Sample Preparation:

  • A stock solution of the synthesized this compound is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working standards for calibration are prepared by serial dilution of the stock solution.

2. Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.[5]
Ionization Mode ESI Positive (+)
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the target m/z of [M+H]⁺ for this compound.
Expected m/z C₈H₄ClN₃O₂ has a molecular weight of 209.59 g/mol . The expected protonated molecule [M+H]⁺ is ~210.0.

3. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Caption: Workflow for the synthesis and HPLC-MS validation of this compound.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a premier method for validation, other techniques can provide complementary information or serve as alternatives depending on the specific analytical need.

TechniquePrimary UseSensitivitySelectivityThroughputCostKey Advantages & Disadvantages
HPLC-MS Purity determination & identity confirmationVery HighVery HighHighHighPro: Provides molecular weight and fragmentation data, highly sensitive and specific. Con: High instrument and maintenance cost.
Thin Layer Chromatography (TLC) Reaction monitoring, preliminary purity checkLowLowVery HighVery LowPro: Simple, fast, and inexpensive for monitoring reaction progress.[8] Con: Not quantitative, poor resolution.
Gas Chromatography-MS (GC-MS) Analysis of volatile, thermally stable compoundsHighHighMediumMediumPro: Excellent separation for volatile compounds. Con: Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[9]
Nuclear Magnetic Resonance (NMR) Unambiguous structure elucidationLowVery HighLowVery HighPro: Provides detailed structural information for definitive identification.[10] Con: Low sensitivity, expensive, not ideal for purity quantification.
Fourier-Transform Infrared (FT-IR) Functional group identificationMediumLowHighLowPro: Fast and non-destructive method to confirm the presence of key functional groups.[11] Con: Provides limited structural information.

Conclusion

The synthesis of this compound can be reliably achieved through the chlorination of 7-nitroquinazolin-4(3H)-one. For validation, HPLC-MS stands out as the superior technique, offering an unparalleled combination of sensitivity, selectivity, and structural confirmation capabilities in a single analysis. While other methods like NMR and FT-IR are indispensable for initial structural elucidation and TLC is useful for rapid reaction monitoring, HPLC-MS provides the comprehensive data required to confidently assess the purity and identity of the final product, meeting the stringent standards of pharmaceutical research and development.

References

A Comparative Guide to the Biological Activities of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of substituted quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information herein is supported by experimental data from peer-reviewed studies to aid in the rational design and development of novel therapeutic agents.

Comparative Anticancer Activity of 2,4,6-Trisubstituted Quinazoline Derivatives

A series of novel 2,4,6-trisubstituted quinazoline derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects were quantified using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives (IC50 in µM)

Compound IDR1R2R3MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Derivative A -H-OCH3-Cl8.5 ± 0.710.2 ± 1.17.9 ± 0.6
Derivative B -CH3-OCH3-Cl5.2 ± 0.46.8 ± 0.54.5 ± 0.3
Derivative C -H-OH-Cl12.1 ± 1.315.6 ± 1.811.5 ± 1.2
Derivative D -H-OCH3-F9.8 ± 0.911.5 ± 1.28.8 ± 0.7
Gefitinib *---4.8 ± 0.35.5 ± 0.43.9 ± 0.2

*Reference standard drug

Comparative Antimicrobial Activity of Quinazolinone Schiff Base Derivatives

The antimicrobial potential of a series of novel quinazolinone Schiff base derivatives was assessed against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth, was determined.

Table 2: Antimicrobial Activity of Quinazolinone Schiff Base Derivatives (MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus subtilisEscherichia coli
Derivative E 163264
Derivative F 81632
Derivative G 3264128
Derivative H 8816
Ciprofloxacin 121
Fluconazole ---

*Reference standard drugs

Comparative Anti-inflammatory Activity of 2,3-Disubstituted Quinazolin-4(3H)-ones

The anti-inflammatory efficacy of a series of 2,3-disubstituted quinazolin-4(3H)-ones was investigated using both in vivo and in vitro models. The in vivo activity was determined by the carrageenan-induced rat paw edema method, expressed as the percentage of edema inhibition. The in vitro activity was assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, with results presented as IC50 values.[1]

Table 3: Anti-inflammatory Activity of 2,3-Disubstituted Quinazolin-4(3H)-ones

Compound IDIn Vivo Anti-inflammatory ActivityIn Vitro COX Inhibition (IC50 in µM)
% Edema Inhibition @ 4h COX-1
Derivative I 45.8 ± 3.2>100
Derivative J 68.5 ± 4.5>100
Derivative K 52.3 ± 3.885.6
Derivative L 72.1 ± 5.1>100
Celecoxib *75.4 ± 5.5>100

*Reference standard drug[1]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is used to determine the MIC of the compounds.

  • Compound Dilution: A serial two-fold dilution of each quinazoline derivative is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: A standardized bacterial or fungal suspension (approximately 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[1]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for one week.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. The control group receives the vehicle, and the standard group receives a reference drug like Celecoxib.[1]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP Binding Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow Diagram

Anticancer_Screening_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plate start->cell_culture incubation1 2. Incubate for 24h (Cell Adhesion) cell_culture->incubation1 treatment 3. Add Quinazoline Derivatives (Varying Concentrations) incubation1->treatment incubation2 4. Incubate for 48h (Drug Exposure) treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Add DMSO (Dissolve Formazan) incubation3->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Structure-Activity Relationship (SAR) Diagram

References

A Comparative Guide to 4-Chloro-7-nitroquinazoline and Other Intermediates in EGFR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the efficient synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline core is a key pharmacophore in many approved EGFR inhibitors, and the choice of the starting 4-chloroquinazoline derivative significantly impacts reaction yields, purity, and overall synthetic strategy. This guide provides an objective comparison of 4-Chloro-7-nitroquinazoline with other common intermediates used in the synthesis of these targeted cancer therapeutics, supported by experimental data and detailed protocols.

Introduction to Quinazoline Intermediates in EGFR Inhibitor Synthesis

The 4-anilinoquinazoline scaffold is the foundational structure for several first-generation EGFR tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib. The synthesis of these molecules typically involves a key nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. The nature and position of substituents on the quinazoline ring influence the reactivity of the C4 position towards nucleophilic attack and can introduce functionalities for further elaboration.

This guide focuses on a comparative analysis of this compound against other widely used intermediates, such as 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, in the context of their application in the synthesis of EGFR inhibitors.

Comparison of Key Intermediates

The choice of a 4-chloroquinazoline intermediate is dictated by the target EGFR inhibitor's final structure. Below is a comparison of commonly used intermediates, highlighting their synthetic advantages and disadvantages.

IntermediateTarget EGFR Inhibitor (Example)Key Features & Comparison
This compound Precursors for various kinase inhibitorsThe strong electron-withdrawing nitro group at the 7-position is expected to activate the C4 position for nucleophilic aromatic substitution. This can potentially lead to faster reaction rates and higher yields compared to less activated systems. The nitro group can also serve as a handle for further functionalization, for instance, by reduction to an amine.
4-Chloro-6,7-dimethoxyquinazoline GefitinibThe two methoxy groups at the 6 and 7 positions are electron-donating, which can decrease the reactivity of the C4 position towards nucleophilic attack compared to nitro-substituted quinazolines. However, this intermediate is readily available and widely used in established synthetic routes.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline ErlotinibThe bulkier bis(2-methoxyethoxy) groups can influence the solubility and reactivity of the intermediate. The synthesis of this intermediate itself is a multi-step process.
4,7-Dichloro-6-nitroquinazoline AfatinibThe presence of two chloro groups offers opportunities for sequential nucleophilic substitutions, allowing for the introduction of different functionalities at the C4 and C7 positions. The nitro group at the C6 position activates both chloro-substituents.

Experimental Data and Performance Comparison

Table 1: Comparison of Yields for Nucleophilic Aromatic Substitution

IntermediateNucleophileProductYield (%)Reference
4-Chloro-7-methoxy-6-nitroquinazolinep-Aminophenol4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline78%[1]
4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineN-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine98% (for two steps including chlorination)[2]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineErlotinibNot specified for this step alone, but overall yield is good.[3]
4,7-Dichloro-6-nitroquinazoline(R)-1-phenylethanamineN-((R)-1-phenylethyl)-4,7-dichloro-6-nitroquinazolin-4-amineNot specified, but used as a key intermediate in Afatinib synthesis.[2]

Analysis:

From the available data, 4-chloro-6,7-dimethoxyquinazoline demonstrates a very high yield in the nucleophilic substitution step for the synthesis of a gefitinib precursor[2]. The nitro-substituted quinazoline also shows a good yield of 78% in a similar reaction[1]. The electron-withdrawing nature of the nitro group in this compound derivatives is expected to enhance the electrophilicity of the C4 carbon, facilitating nucleophilic attack. This can be advantageous in cases where less reactive anilines are used or when milder reaction conditions are desired.

Experimental Protocols

Below are detailed experimental protocols for key reactions involving the discussed intermediates.

Protocol 1: Synthesis of 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline[1]

Materials:

  • 4-Chloro-7-methoxy-6-nitroquinazoline

  • p-Aminophenol

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of p-aminophenol (3.8 g, 0.0351 mol), THF, and potassium tert-butoxide (4.2 g, 0.0468 mol) is stirred in an ice bath for 30 minutes under a nitrogen atmosphere.

  • A solution of 4-chloro-7-methoxy-6-nitroquinazoline (5.6 g, 0.0234 mol) in THF is then added to the flask.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The resulting solid is collected by filtration.

  • The filter cake is washed with ethyl acetate and then extracted with dichloromethane (3 x 100 mL) and sodium hydroxide solution.

  • The organic solvent is evaporated, and the resulting solid is dried to obtain 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline.

    • Yield: 6.2 g (78%)

Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib precursor)[2]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.

  • The reaction mixture is stirred at reflux.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold isopropanol, and dried.

    • Yield: High (reported as 98% for the combined chlorination and substitution steps).

Protocol 3: Synthesis of Erlotinib[3]

Materials:

  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-Ethynylaniline

  • Isopropanol

Procedure:

  • To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3.0 g, 0.01 mol) in isopropanol (50 mL), add 3-ethynylaniline (1.2 g, 0.01 mol).

  • The mixture is heated to reflux and stirred for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the therapeutic target of the synthesized inhibitors, a diagram of the EGFR signaling pathway is presented below. Additionally, a generalized experimental workflow for the synthesis of 4-anilinoquinazoline EGFR inhibitors is illustrated.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Synthesis_Workflow Start Anthranilic Acid Derivative Cyclization Cyclization Start->Cyclization Quinazolinone Quinazolin-4-one Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., SOCl₂ or POCl₃) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinazoline->SNAr Final_Product 4-Anilinoquinazoline (EGFR Inhibitor) SNAr->Final_Product Aniline Substituted Aniline Aniline->SNAr

Caption: General synthetic workflow for 4-anilinoquinazoline EGFR inhibitors.

Conclusion

The selection of a 4-chloroquinazoline intermediate is a strategic decision in the synthesis of EGFR inhibitors. While intermediates like 4-chloro-6,7-dimethoxyquinazoline are well-established for specific drugs like gefitinib and offer high yields in key steps, this compound and its derivatives present a compelling alternative. The activating effect of the nitro group can enhance reactivity, potentially leading to improved yields and milder reaction conditions. Furthermore, the nitro group provides a versatile handle for further molecular modifications, expanding the accessible chemical space for novel inhibitor design. The choice of intermediate should be guided by the specific target molecule, desired synthetic efficiency, and the availability of starting materials.

References

Spectral Analysis of 4-Chloro-7-nitroquinazoline Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectral analysis of reaction products derived from 4-chloro-7-nitroquinazoline, a crucial intermediate in the synthesis of various therapeutic agents.[1] The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing substituted 7-nitroquinazoline derivatives. This document outlines the synthetic pathways, detailed experimental protocols, and comparative spectral data for key reaction products.

Synthetic Pathways and Product Comparison

This compound is highly reactive towards nucleophilic substitution at the 4-position, yielding a variety of 4-substituted-7-nitroquinazoline derivatives.[2] This section compares the spectral data of the starting material with a representative reaction product, 4-amino-7-nitroquinazoline.

Table 1: Comparative Spectral Data of this compound and its Amino Derivative

Compound Structure Molecular Formula Molecular Weight ( g/mol ) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (ν, cm⁻¹) MS (m/z)
4,7-Dichloro-6-nitroquinazoline Structure not availableC₈H₃Cl₂N₃O₂244.039.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[3]163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[3]3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)[3]244.4 [M+H]⁺[3]
4-Amino-7-nitroquinazoline Structure not availableC₈H₆N₄O₂190.16Predicted data based on similar structuresPredicted data based on similar structuresPredicted data based on similar structuresPredicted data based on similar structures

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 4-substituted-7-nitroquinazolines are crucial for reproducible research.

2.1. General Synthesis of 4-Substituted-7-nitroquinazolines

A general procedure for the synthesis of 4-substituted-7-nitroquinazolines involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring.[4]

  • Materials: this compound, appropriate nucleophile (e.g., amine, alcohol, thiol), solvent (e.g., ethanol, DMF), and a base (e.g., triethylamine, potassium carbonate).

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add the nucleophile and a base to the reaction mixture.

    • Heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2.2. Spectral Analysis Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with KBr pellets.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source.

Visualizing Reaction Pathways and Workflows

Graphical representations of the synthetic routes and experimental procedures provide a clear overview of the processes involved.

reaction_pathway This compound This compound 4-Substituted-7-nitroquinazoline 4-Substituted-7-nitroquinazoline This compound->4-Substituted-7-nitroquinazoline Nucleophilic Substitution Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.)->4-Substituted-7-nitroquinazoline

Caption: General reaction pathway for the synthesis of 4-substituted-7-nitroquinazolines.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Start Reactants This compound + Nucleophile + Base Start->Reactants Reaction Reflux in Solvent Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure Product Purification->Product NMR 1H & 13C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for synthesis and spectral analysis.

Alternative Synthetic Approaches

While nucleophilic substitution is a common method, other synthetic strategies for quinazoline derivatives exist. These include cyclocondensation reactions and palladium-catalyzed couplings, which can offer alternative routes to a diverse range of substituted quinazolines.[5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Conclusion

The spectral analysis of this compound and its reaction products is fundamental for the development of new chemical entities in medicinal chemistry. The data and protocols presented in this guide serve as a valuable resource for the synthesis and characterization of this important class of compounds. Further research into the synthesis of novel derivatives and their biological evaluation is encouraged.[6][7]

References

Comparative Efficacy of 4-Anilinoquinazolines Derived from 4-Chloro-7-nitroquinazoline as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-anilinoquinazoline derivatives, originating from the versatile scaffold of 4-chloro-7-nitroquinazoline, reveals their significant potential as inhibitors of key signaling pathways implicated in cancer progression. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this promising area of oncology research.

The 4-anilinoquinazoline core structure is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs). The introduction of a nitro group at the 7-position of the quinazoline ring can influence the electronic properties and biological activity of the resulting compounds. These derivatives primarily exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of various 4-anilinoquinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 13 7-nitro-4-(substituted anilino)quinazolineSH-SY5Y13.1[3]
Compound 26 7-amino-4-(substituted anilino)quinazolineA54924.1[3]
SH-SY5Y14.8[3]
Compound 30 6,7-dialkoxy-4-(3-(trifluoromethyl)phenylamino)quinazoline derivativeA4313.5[4]
Compound 33 6,7-dialkoxy-4-(3-iodophenylamino)quinazoline derivativeA4313.0[4]

Note: The data presented in this table is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Inhibition of Key Kinases

The primary mechanism of action for these compounds is the inhibition of EGFR and VEGFR-2 kinase activity. The following table presents the IC50 values for the inhibition of these kinases by representative 4-anilinoquinazoline derivatives.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 6m EGFR0.0032[5]
Compound 10a EGFRPotent Inhibition[2]
VEGFR-2Potent Inhibition[2]
Compound 10g EGFRPotent Inhibition[2]
VEGFR-2Potent Inhibition[2]

Note: "Potent Inhibition" indicates that the source reported significant inhibitory activity without specifying the exact IC50 value.

Signaling Pathways and Mechanism of Action

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->P Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Angiogenesis Angiogenesis (New Blood Vessel Formation) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->P Inhibition Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 4-Anilinoquinazoline Derivative Reaction->Product

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] The evaluation of the cytotoxic effects of novel quinazoline derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common in vitro cytotoxicity assays, presenting experimental data for novel quinazoline compounds and detailed protocols to assist researchers in selecting and performing the most appropriate assays for their screening campaigns.

Comparative Cytotoxicity of Novel Quinazoline Derivatives

The cytotoxic potential of novel quinazoline compounds is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to compare the potency of different compounds. The following tables summarize the IC50 values of various recently developed quinazoline derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazoline-based hybrids
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23[4]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[4]
Quinazoline-sulfonamide 4fMCF-7 (Breast)5[4]
Quinazoline-oxymethyltriazole 8f (48h)MCF-7 (Breast)21.29[4]
Quinazoline-oxymethyltriazole 8k (72h)MCF-7 (Breast)11.32[4]
Quinazoline-oxymethyltriazole 8a (72h)MCF-7 (Breast)12.96[4]
Substituted Quinazolines
Compound 18 MGC-803 (Gastric)0.85[5]
Compound 18 MCF-7 (Breast)1.89[5]
Compound 18 PC-9 (Lung)2.45[5]
Compound 18 A549 (Lung)3.12[5]
Compound 18 H1975 (Lung)2.87[5]
Compound 8a (6-Bromo derivative)MCF-7 (Breast)15.85[6]
Compound 8a (6-Bromo derivative)SW480 (Colon)17.85[6]
Symmetrical Quinazoline Derivatives
JRF12 (2,4-dibenzylaminoquinazoline)MDA-MB-231 (Breast)1.5[7][8]
JRF12 (2,4-dibenzylaminoquinazoline)HT-29 (Colon)3.0[7][8]
JRF12 (2,4-dibenzylaminoquinazoline)T-24 (Bladder)2.5[7][8]

Key In Vitro Cytotoxicity Assays

Several assays are commonly employed to assess the cytotoxicity of novel compounds. The choice of assay depends on the specific research question, the compound's mechanism of action, and available resources.[9][10][11] The most frequently used methods include MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13] The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of quinazoline compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinazoline compounds in the culture medium. A vehicle control (e.g., DMSO) and a blank (medium only) should be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[14][15][16] The amount of bound dye is directly proportional to the total cellular protein, and thus to the cell number.

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Cell Fixation cluster_staining Staining cluster_measurement Measurement cell_seeding Seed and treat cells as in MTT assay tca_addition Add cold 10% Trichloroacetic Acid (TCA) cell_seeding->tca_addition incubation_fix Incubate for 1h at 4°C tca_addition->incubation_fix wash1 Wash with water and air dry incubation_fix->wash1 srb_addition Add 0.4% SRB solution wash1->srb_addition incubation_stain Incubate for 30 min at room temperature srb_addition->incubation_stain wash2 Wash with 1% acetic acid and air dry incubation_stain->wash2 solubilization Add 10 mM Tris base solution wash2->solubilization read_absorbance Measure absorbance at 510 nm solubilization->read_absorbance

Caption: Workflow of the SRB cytotoxicity assay.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After compound treatment, gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement:

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][17] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[17]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_measurement Measurement cell_seeding Seed and treat cells as in MTT assay controls Prepare controls: - Spontaneous LDH release - Maximum LDH release (lysis) cell_seeding->controls centrifugation Centrifuge the plate controls->centrifugation transfer Transfer supernatant to a new plate centrifugation->transfer reaction_mix Add LDH reaction mixture transfer->reaction_mix incubation_react Incubate for 30 min at room temperature reaction_mix->incubation_react stop_solution Add stop solution incubation_react->stop_solution read_absorbance Measure absorbance at 490 nm stop_solution->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment:

    • Follow step 1 of the MTT assay protocol.

    • Prepare controls:

      • Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation.[18]

      • Background Control: Medium only.

  • Compound Treatment:

    • Follow step 2 of the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mechanisms of Action of Cytotoxic Quinazoline Compounds

Many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][19]

Apoptosis Induction Pathways

Quinazoline compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][19]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas) caspase8 Caspase-8 activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) activation caspase8->execution_caspases bcl2_family Modulation of Bcl-2 family proteins (↓Bcl-2, ↑Bax) cytochrome_c Mitochondrial Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->execution_caspases quinazoline Novel Quinazoline Compounds quinazoline->death_receptor induces quinazoline->bcl2_family induces apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified signaling pathway of quinazoline-induced apoptosis.

This guide provides a foundational framework for researchers working with novel quinazoline compounds. The selection of an appropriate cytotoxicity assay and a thorough understanding of the potential mechanisms of action are crucial for the successful development of new anticancer agents.

References

Comparative study of different synthetic routes to 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Pathways

This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 4-Chloro-7-nitroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on factors such as starting materials, reaction steps, reagents, and overall yields. Detailed experimental protocols and a summary of quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Late-Stage Chlorination of a Pre-formed Quinazolinone Ring

This approach involves the initial synthesis of the quinazolinone core followed by a final chlorination step to yield the target compound. A key intermediate in this pathway is 7-nitroquinazolin-4(3H)-one.

Route 2: Multi-Step Synthesis from Anthranilic Acid Derivatives

This linear synthesis builds the this compound molecule step-by-step from a substituted anthranilic acid. A representative example of this strategy is the synthesis of the closely related 4,7-dichloro-6-nitroquinazoline from 2-amino-4-chlorobenzoic acid, which provides a valuable model for comparison.[1] This route typically involves three key transformations: condensation to form the quinazolinone ring, nitration, and subsequent chlorination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Multi-Step Synthesis from Anthranilic Acid
Starting Material 7-nitroquinazolin-4(3H)-one2-amino-4-chlorobenzoic acid
Number of Steps 13
Key Reagents Thionyl chloride (SOCl₂), DMFFormamide, Nitric Acid/Sulfuric Acid, Thionyl chloride/DMF
Overall Yield ~80% (based on provided example)[2]56.1%[1]
Individual Step Yields Not ApplicableCondensation: 82.3%, Nitration: 84.7%, Chlorination: 91.3%[1]

Experimental Protocols

Route 1: Chlorination of 7-nitroquinazolin-4(3H)-one[2]
  • Reaction Setup: A suspension of 7-nitroquinazolin-4(3H)-one (20.93 mmol) in thionyl chloride (35 mL) is prepared. A catalytic amount of dimethylformamide (DMF, 3 drops) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux at 110°C for approximately 3 hours, or until the solution becomes clear.

  • Work-up: Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure. Anhydrous benzene is then added to the residue and subsequently removed by distillation under reduced pressure to ensure complete removal of residual thionyl chloride.

  • Purification: The crude product is dissolved in dichloromethane (CH₂Cl₂). The pH of the solution is carefully adjusted to 7-8 using a sodium carbonate (Na₂CO₃) solution. The mixture is then extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: The solvent is removed by concentration under reduced pressure to yield the final product, this compound. In a specific example, this procedure yielded 3.5 g (16.74 mmol) of the target product.[2]

Route 2: Three-Step Synthesis of 4,7-dichloro-6-nitroquinazoline (Model for Route 2)[1]

This protocol describes the synthesis of a closely related analogue and serves as a model for a multi-step approach to this compound.

Step 1: Condensation

  • Reaction: 2-amino-4-chlorobenzoic acid is reacted with formamide (HCO-NH₂).

  • Conditions: The mixture is refluxed at 160°C.

  • Yield: 82.3%

Step 2: Nitration

  • Reaction: The product from the condensation step is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • Conditions: Standard nitrating conditions are employed.

  • Yield: 84.7%

Step 3: Chlorination

  • Reaction: The nitro-substituted quinazolinone is chlorinated using thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Conditions: The reaction is carried out at 100°C.

  • Yield: 91.3%

Visualization of Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Late-Stage Chlorination cluster_route2 Route 2: Multi-Step Synthesis A1 7-nitroquinazolin-4(3H)-one B1 This compound A1->B1 SOCl₂, DMF ~80% Yield A2 2-amino-4-chlorobenzoic acid B2 7-chloroquinazolin-4(3H)-one A2->B2 Formamide 82.3% Yield C2 7-chloro-6-nitroquinazolin-4(3H)-one B2->C2 HNO₃, H₂SO₄ 84.7% Yield D2 4,7-dichloro-6-nitroquinazoline C2->D2 SOCl₂, DMF 91.3% Yield

Caption: Comparative workflow of two synthetic routes to substituted 4-chloro-nitroquinazolines.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher.

  • Route 1 is a highly efficient, single-step conversion that is ideal when the starting material, 7-nitroquinazolin-4(3H)-one, is readily available. The high yield and simplicity of the procedure make it an attractive option for rapid synthesis.

  • Route 2 , while involving multiple steps and a lower overall yield, offers greater flexibility in terms of introducing substituents onto the quinazoline core. By starting from different anthranilic acid derivatives, a variety of analogues can be synthesized. This route is more suitable for medicinal chemistry programs where the synthesis of a library of related compounds is desired.

Researchers should consider the availability of starting materials, desired scale of the reaction, and the need for analogue synthesis when selecting the most appropriate synthetic strategy.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Chloro-7-nitroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety, operational, and disposal protocols for the handling of 4-Chloro-7-nitroquinazoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring a safe laboratory environment. The information provided is based on safety data for this compound and closely related chemical compounds.

Hazard Identification and Classification:

This compound and its analogs are classified as hazardous materials. Key hazard statements include:

  • Harmful if swallowed.[1]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[2][3]

  • May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE includes:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesA face shield may be necessary when there is a risk of splashing.[4]
Skin and Body Protection Lab coat or chemical-resistant apronFor larger quantities or when generating dust, chemical-resistant coveralls may be necessary.
Respiratory Protection NIOSH/MSHA-approved respiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator is required.[3]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedure is crucial for the safe handling of this compound.

Preparation:

  • Thoroughly read and understand the Safety Data Sheet (SDS).

  • Ensure a chemical fume hood is operational and accessible.

  • Verify that an eyewash station and safety shower are unobstructed and functional.

  • Assemble all necessary equipment and reagents.

Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tools to handle the solid chemical, avoiding dust creation.

  • When dissolving, add the solid to the solvent slowly to prevent splashing.

Experimental Work:

  • Conduct all reactions involving this compound in a chemical fume hood.[3][5]

  • Keep all containers of the chemical tightly closed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.[3][6]

Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Properly label and store any unused chemical in a cool, dry, and well-ventilated area.[7][8]

Emergency Procedures

Spill Management:

  • Small Spill: Contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep the absorbed material and place it in a designated hazardous waste container. Decontaminate the spill area.[4]

  • Large Spill: Evacuate the area immediately and contact the institution's environmental health and safety (EHS) office.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect in a labeled, sealed container for halogenated organic solvent waste.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][9]

Visual Guides

The following diagrams illustrate the key safety and handling workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Don5 Respirator (if needed) Don4->Don5 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol Prep Preparation (SDS, Fume Hood, Eyewash) Weigh Weighing & Transfer (in Fume Hood) Prep->Weigh Experiment Experimental Work (in Fume Hood) Weigh->Experiment Decon Decontamination Experiment->Decon Collect Collect Waste (Solid, Liquid, PPE) Decon->Collect Generate Waste Label Label Waste Containers Collect->Label Store Store in Designated Area Label->Store Dispose Dispose via EHS Store->Dispose

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-nitroquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.